Ac-KQKLR-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H66N12O9 |
|---|---|
Molecular Weight |
871.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C41H66N12O9/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47)/t28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
MCFRESQPXYOXHO-XDIGFQIYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Ac-KQKLR-AMC Substrate for Cathepsin S Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-Lys-Gln-Lys-Leu-Arg-7-Amino-4-methylcoumarin (Ac-KQKLR-AMC), a key tool in the study of Cathepsin S (CTSS). Cathepsin S is a lysosomal cysteine protease with significant roles in immune regulation and various pathologies, making it a prominent target for drug discovery. This document details the history and discovery of Cathepsin S, the development of specific substrates for its characterization, and the central role of this compound in this context. Detailed experimental protocols for the use of this substrate are provided, alongside a summary of its kinetic parameters. Furthermore, this guide illustrates the critical signaling pathways involving Cathepsin S, including its role in MHC class II antigen presentation and Protease-Activated Receptor 2 (PAR2) signaling, through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of immunology, oncology, and drug development who are investigating the function and inhibition of Cathepsin S.
Introduction to Cathepsin S
Cathepsin S belongs to the papain superfamily of cysteine proteases and is primarily expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages. Unlike many other cathepsins that are optimally active in the acidic environment of lysosomes, Cathepsin S retains significant activity at neutral pH. This unique characteristic allows it to function both within the endo-lysosomal pathway and in the extracellular space, contributing to its diverse physiological and pathological roles.
Historically, Cathepsin S was identified as a key enzyme in the processing of the invariant chain (Ii) associated with Major Histocompatibility Complex (MHC) class II molecules. This process is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells, a critical step in initiating an adaptive immune response.
Beyond its role in antigen presentation, Cathepsin S is implicated in a range of other biological processes, including the degradation of extracellular matrix proteins, which contributes to tumor invasion and metastasis. It is also involved in signaling pathways related to pain and inflammation through the activation of Protease-Activated Receptors (PARs). Due to its involvement in these critical pathways, there is significant interest in developing specific inhibitors of Cathepsin S for therapeutic applications in autoimmune diseases, cancer, and chronic pain.
The Discovery and Importance of a Specific Substrate
The development of specific substrates has been crucial for the detailed characterization of individual protease activity within the complex cellular environment, where multiple proteases with overlapping specificities may be present. Early studies on Cathepsin S often utilized broad-spectrum cysteine protease substrates, which made it challenging to dissect its specific contributions.
The ideal substrate for studying a particular protease should exhibit high specificity and be readily cleaved to produce a detectable signal. For Cathepsin S, the development of fluorogenic substrates, which release a fluorescent molecule upon cleavage, has been a significant advancement. These substrates allow for sensitive and continuous monitoring of enzyme activity.
The discovery of specific peptide sequences for Cathepsin S substrates has largely been driven by screening peptide libraries and by analyzing the cleavage sites of its natural substrates, such as the invariant chain. These studies have revealed a preference for certain amino acid residues in the positions flanking the cleavage site, guiding the rational design of selective substrates.
While the precise origin of the this compound substrate is not detailed in a single seminal publication, its sequence was likely derived from such substrate specificity studies. The use of a pentapeptide (KQKLR) coupled to a fluorophore (AMC) provides a tool for the specific and sensitive measurement of Cathepsin S activity.
This compound: A Key Tool for Cathepsin S Research
Acetyl-Lys-Gln-Lys-Leu-Arg-7-Amino-4-methylcoumarin (this compound) is a widely used fluorogenic substrate for measuring the enzymatic activity of Cathepsin S. The peptide sequence, KQKLR, is recognized and cleaved by Cathepsin S, leading to the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group. The increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C41H66N12O9 |
| Molecular Weight | 871.04 g/mol |
| Excitation Wavelength | 354 nm[1] |
| Emission Wavelength | 442 nm[1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Specificity of this compound
While this compound is widely used as a Cathepsin S substrate, it is important for researchers to be aware of its potential for cleavage by other related cysteine proteases, particularly at high concentrations or under non-optimal assay conditions. Comprehensive kinetic data comparing the cleavage of this compound by a panel of cathepsins is essential for confirming its specificity in a given experimental system.
Experimental Protocols
In Vitro Cathepsin S Activity Assay Using this compound
This protocol is adapted from a method used to measure Cathepsin S activity in tissue homogenates.[2]
Materials:
-
Recombinant human Cathepsin S
-
This compound substrate (from a reputable supplier such as Bachem AG)[2]
-
Assay Buffer: 0.1 M Sodium Acetate, 0.1 M NaCl, 5 mM EDTA, 1 mM DTT, pH 4.5 (for activation) and PBS, pH 7.4 (for assay)[2]
-
Cathepsin S inhibitor (e.g., MV026031) for control experiments
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~354 nm and emission at ~442 nm
Procedure:
-
Enzyme Activation (if using a pro-form):
-
Activate pro-Cathepsin S by incubating in activation buffer (0.1 M NaOAc, 0.1 M NaCl, 5 mM EDTA, 1 mM DTT, pH 4.5) at 37°C for 15 to 30 minutes. The optimal activation time should be determined empirically by measuring the time to peak activity.
-
After activation, buffer-exchange the active Cathepsin S into a suitable assay buffer, such as PBS (pH 7.4).
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the substrate in the assay buffer. A final concentration of 50 µM is often used.
-
Prepare serial dilutions of active Cathepsin S in the assay buffer.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor (e.g., 1 µM MV026031) for 30 minutes at 37°C before adding the substrate.
-
-
Kinetic Measurement:
-
Pipette the enzyme solutions (and inhibitor controls) into the wells of the 96-well plate.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C. The excitation and emission wavelengths should be set to 354 nm and 442 nm, respectively.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the enzyme concentration to determine the relationship between enzyme concentration and activity.
-
To determine kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Fit the resulting data to the Michaelis-Menten equation.
-
Measurement of Cathepsin S Activity in Cell Lysates
Materials:
-
Cell Lysis Buffer (e.g., hypotonic buffer with a non-ionic detergent)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Other materials as listed in the in vitro assay protocol.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for a specified time (e.g., 15 minutes), with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 21,130 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay.
-
-
Activity Assay:
-
Follow the procedure for the in vitro assay, using a defined amount of total protein from the cell lysate (e.g., 10 µg) in place of the recombinant enzyme.
-
It is crucial to include a control with a specific Cathepsin S inhibitor to determine the portion of the measured activity that is attributable to Cathepsin S.
-
Cathepsin S in Cellular Signaling Pathways
Cathepsin S plays a pivotal role in several key signaling pathways that are critical for immune function and disease pathogenesis.
MHC Class II Antigen Presentation Pathway
Cathepsin S is essential for the final steps of invariant chain (Ii) degradation in antigen-presenting cells. The Ii chain blocks the peptide-binding groove of newly synthesized MHC class II molecules in the endoplasmic reticulum. In the late endosomes/lysosomes, the Ii chain is sequentially cleaved by proteases, with Cathepsin S performing the final cleavage that leaves a small fragment called CLIP (Class II-associated invariant chain peptide) in the binding groove. Subsequently, HLA-DM facilitates the exchange of CLIP for an antigenic peptide, and the peptide-loaded MHC class II molecule is transported to the cell surface for presentation to T helper cells.
References
Ac-KQKLR-AMC: A Technical Guide to its Chemical Structure, Properties, and Application in Cathepsin S Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Acetyl-Lysyl-Glutaminyl-Lysyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-KQKLR-AMC). It details its chemical structure and physicochemical properties, with a primary focus on its application as a specific substrate for Cathepsin S, a lysosomal cysteine protease implicated in various physiological and pathological processes. This document includes a comprehensive summary of its characteristics, a detailed experimental protocol for its use in enzymatic assays, and a visualization of the pertinent biological pathways.
Introduction
This compound is a synthetic peptide substrate widely utilized in life sciences for the sensitive and specific detection of Cathepsin S activity. Cathepsin S plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules, a key step in the antigen presentation pathway.[1][2][3][4][5] Dysregulation of Cathepsin S activity has been linked to various diseases, including autoimmune disorders, making it a significant target for drug discovery and development. The substrate consists of a pentapeptide sequence (KQKLR) recognized by Cathepsin S, which is C-terminally coupled to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC by Cathepsin S, the free AMC is released, resulting in a measurable increase in fluorescence.
Chemical Structure and Properties
The chemical identity and properties of this compound are fundamental to its application in biochemical assays.
Chemical Structure:
-
Peptide Sequence: Ac-Lys-Gln-Lys-Leu-Arg-AMC
-
Full Chemical Name: Acetyl-Lysyl-Glutaminyl-Lysyl-Leucyl-Arginyl-7-amino-4-methylcoumarin
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1135686-31-5 | |
| Molecular Weight | 870.0 g/mol | |
| Excitation Wavelength (λex) | 354 - 380 nm | |
| Emission Wavelength (λem) | 440 - 460 nm | |
| Storage Conditions | -20°C, protect from light |
Mechanism of Action and Biological Relevance
This compound serves as a fluorogenic probe for the enzymatic activity of Cathepsin S. The underlying principle of its use is based on the phenomenon of fluorescence resonance energy transfer (FRET) being disrupted by enzymatic cleavage.
Enzymatic Cleavage and Fluorescence
The process of fluorescence generation is depicted in the workflow below. Initially, the AMC fluorophore is attached to the peptide, and its fluorescence is quenched. Cathepsin S recognizes and cleaves the peptide bond between the C-terminal arginine and the AMC moiety. This releases the free AMC, which is highly fluorescent upon excitation at its characteristic wavelength. The rate of increase in fluorescence intensity is directly proportional to the Cathepsin S activity.
Cathepsin S and the MHC Class II Antigen Presentation Pathway
Cathepsin S is a key protease in the endo-lysosomal compartments of antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages. Its primary role is the proteolytic degradation of the invariant chain (Ii), a chaperone protein that binds to newly synthesized MHC class II molecules in the endoplasmic reticulum. This process is essential for the subsequent loading of antigenic peptides onto the MHC class II molecules, which are then presented on the cell surface to CD4+ T-helper cells, initiating an adaptive immune response.
The signaling pathway diagram below illustrates the central role of Cathepsin S in this process.
Experimental Protocols
The following section provides a detailed methodology for a standard Cathepsin S activity assay using this compound. This protocol can be adapted for various applications, including enzyme kinetics, inhibitor screening, and determining Cathepsin S activity in biological samples.
Materials and Reagents
-
This compound substrate
-
Recombinant human Cathepsin S
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation and emission filters for ~360 nm and ~460 nm, respectively.
-
Cathepsin S inhibitor (e.g., E-64) for negative controls.
Assay Procedure
The following workflow outlines the key steps for performing a Cathepsin S activity assay.
Step-by-Step Method:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare the Assay Buffer. The optimal pH for Cathepsin S activity is acidic.
-
Dilute the Cathepsin S enzyme to the desired concentration in the Assay Buffer immediately before use. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A typical final concentration in the assay is between 10-50 µM.
-
Set up the assay in a 96-well black microplate.
-
Add 50 µL of Assay Buffer to each well.
-
For inhibitor studies, add the test compound or a known inhibitor (e.g., E-64) to the respective wells. For control wells, add the vehicle (e.g., DMSO).
-
Add 25 µL of the diluted Cathepsin S enzyme solution to each well.
-
Mix gently by shaking the plate.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to interact.
-
Initiate the enzymatic reaction by adding 25 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Read the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot. The rate is typically expressed as relative fluorescence units (RFU) per minute. For quantitative analysis, a standard curve of free AMC can be generated to convert RFU to moles of product formed.
Conclusion
This compound is a valuable tool for researchers and drug development professionals studying the activity of Cathepsin S. Its specificity and the sensitivity of the fluorescent readout make it suitable for a wide range of applications, from basic research into the mechanisms of antigen presentation to high-throughput screening for novel Cathepsin S inhibitors. The protocols and background information provided in this guide are intended to facilitate the effective use of this important research reagent.
References
- 1. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Cleavage of Ac-KQKLR-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Acetyl-Lys-Gln-Lys-Leu-Arg-7-Amino-4-methylcoumarin (Ac-KQKLR-AMC), is a valuable tool in protease research, primarily utilized for the sensitive detection of Cathepsin S activity.[1][2][3] Cathepsin S is a lysosomal cysteine protease that plays a pivotal role in the immune system, particularly in the processing of antigens for presentation by MHC class II molecules.[4] Dysregulation of Cathepsin S activity has been implicated in various pathologies, including autoimmune diseases, inflammation, and cancer, making it a significant target for drug development.[2] This technical guide provides an in-depth overview of the enzymatic cleavage mechanism of this compound, associated signaling pathways, and detailed experimental protocols.
Core Mechanism of Enzymatic Cleavage
The fundamental mechanism of this compound cleavage involves the enzymatic hydrolysis of the amide bond between the C-terminal arginine (Arg) residue of the peptide sequence and the fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). Upon cleavage, the AMC is released from its quenched state and becomes fluorescent, emitting a detectable signal that is proportional to the enzymatic activity. The excitation and emission maxima for free AMC are in the range of 354-380 nm and 440-460 nm, respectively.
The specificity of this substrate is largely determined by the peptide sequence KQKLR. Cathepsin S, the primary enzyme that cleaves this substrate, exhibits a preference for amino acid residues at the P2 and P1 positions of the substrate (where the cleavage occurs between P1 and the AMC). In this compound, the P1 residue is Arginine (R) and the P2 residue is Leucine (L). The preference of Cathepsin S for aliphatic residues like Leucine at the P2 position contributes to the substrate's utility in assaying this enzyme's activity.
Data Presentation
Substrate and Enzyme Properties
| Parameter | Description | Value/Information |
| Substrate | ||
| Full Name | Acetyl-Lys-Gln-Lys-Leu-Arg-AMC | |
| Abbreviation | This compound | |
| Molecular Formula | C41H68N12O9 | |
| Molecular Weight | 870.51 g/mol | |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | |
| Excitation Wavelength | 354-380 nm | |
| Emission Wavelength | 440-460 nm | |
| Primary Enzyme | ||
| Name | Cathepsin S | |
| Class | Cysteine Protease (Papain-like) | |
| Cellular Location | Lysosomes, Endosomes | |
| Optimal pH | Can maintain activity at neutral pH |
Quantitative Kinetic Data
A thorough review of the existing literature did not yield specific Michaelis-Menten constant (Km) or catalytic rate constant (kcat) values for the enzymatic cleavage of this compound by Cathepsin S. For precise quantitative studies, it is recommended that these parameters be determined empirically.
For comparative purposes, a highly selective, internally quenched fluorogenic peptide substrate for Cathepsin S, Mca-GRWPPMGLPWEK(Dnp)-D-R-NH2, has reported kinetic parameters of:
| Enzyme | Substrate | kcat/Km (µM⁻¹s⁻¹) |
| Cathepsin S | Mca-GRWPPMGLPWEK(Dnp)-D-R-NH2 | 1.018 |
| Cathepsin B | Mca-GRWPPMGLPWEK(Dnp)-D-R-NH2 | 0.004 |
| Cathepsin L | Mca-GRWPPMGLPWEK(Dnp)-D-R-NH2 | 0.032 |
This data is provided for a different substrate and is intended to offer a point of reference for the catalytic efficiency of Cathepsin S.
Potential Cross-Reactivity
While this compound is primarily marketed as a Cathepsin S substrate, the presence of a P1 arginine residue suggests potential for cleavage by other proteases with similar substrate specificities, such as plasma kallikrein. However, direct evidence of significant cleavage of this compound by plasma kallikrein was not found in the reviewed literature. Cysteine cathepsins, in general, can exhibit overlapping substrate specificities. Therefore, when using this substrate in complex biological samples, it is advisable to use specific inhibitors to confirm that the measured activity is predominantly from Cathepsin S.
Signaling Pathways Involving Cathepsin S
Cathepsin S is a key player in two significant biological pathways: MHC class II antigen presentation and the activation of Protease-Activated Receptor 2 (PAR2).
MHC Class II Antigen Presentation Pathway
Cathepsin S is essential for the degradation of the invariant chain (Ii) associated with the MHC class II complex in antigen-presenting cells (APCs). This degradation process is a critical step for the subsequent loading of antigenic peptides onto the MHC class II molecule, which is then presented on the cell surface to CD4+ T-helper cells, initiating an adaptive immune response.
Caption: MHC Class II Antigen Presentation Pathway involving Cathepsin S.
Protease-Activated Receptor 2 (PAR2) Signaling Pathway
Extracellular Cathepsin S can activate PAR2, a G-protein coupled receptor involved in inflammation and pain signaling. Unlike serine proteases that typically cleave PAR2 at one site, Cathepsin S cleaves PAR2 at a distinct site, exposing a novel tethered ligand (KVDGTS) that activates the receptor. This activation leads to downstream signaling cascades, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Caption: Cathepsin S-mediated PAR2 Activation Signaling Pathway.
Experimental Protocols
General Fluorometric Assay for Cathepsin S Activity
This protocol is adapted from cell-based assay kits for measuring Cathepsin S activity using this compound.
Materials:
-
This compound substrate
-
Recombinant human Cathepsin S or cell lysate containing Cathepsin S
-
Assay Buffer (e.g., 50 mM Tris or MES, pH 6.5-7.5, containing DTT and EDTA)
-
96-well black microplate
-
Fluorometric plate reader
-
Cathepsin S specific inhibitor (e.g., Z-FL-COCHO) for control experiments
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect from light and store at -20°C.
-
Dilute the this compound stock solution to the desired working concentration (e.g., 10-50 µM) in Assay Buffer immediately before use.
-
Prepare the enzyme solution (recombinant enzyme or cell lysate) in chilled Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample Wells: X µL of enzyme solution.
-
Inhibitor Control Wells: X µL of enzyme solution pre-incubated with a specific Cathepsin S inhibitor.
-
Blank Wells: X µL of Assay Buffer (without enzyme).
-
-
Adjust the volume in all wells to a pre-final volume (e.g., 50 µL) with Assay Buffer.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the diluted this compound substrate solution to all wells to reach the final reaction volume (e.g., 100 µL).
-
-
Measurement:
-
Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells from the sample and control wells.
-
The specific Cathepsin S activity is the difference between the rate in the sample wells and the inhibitor control wells.
-
Experimental Workflow
Caption: General workflow for a Cathepsin S fluorometric assay.
Conclusion
This compound is a widely used and effective fluorogenic substrate for monitoring the activity of Cathepsin S. Its cleavage mechanism is based on the well-established principle of AMC release upon enzymatic hydrolysis. Understanding the involvement of Cathepsin S in critical signaling pathways such as MHC class II antigen presentation and PAR2 activation highlights the importance of this enzyme in both physiological and pathological processes. The provided experimental protocols offer a framework for the reliable measurement of Cathepsin S activity. For highly quantitative applications, researchers should consider empirically determining the kinetic parameters of this compound cleavage by Cathepsin S and employing specific inhibitors to ensure the specificity of the measured activity in complex biological samples. This comprehensive understanding will aid researchers, scientists, and drug development professionals in their efforts to investigate the roles of Cathepsin S and develop novel therapeutic interventions.
References
- 1. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 4. researchgate.net [researchgate.net]
Technical Guide to Ac-KQKLR-AMC: A Fluorogenic Substrate for Cathepsin S
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Ac-KQKLR-AMC, a fluorogenic substrate for Cathepsin S, designed for professionals in research and drug development. It covers purchasing information, detailed experimental protocols, and the cellular pathways involving Cathepsin S.
Introduction to this compound
This compound is a synthetic peptide, acetylated at the N-terminus and linked to a 7-amino-4-methylcoumarin (AMC) fluorophore. It serves as a specific substrate for Cathepsin S, a lysosomal cysteine protease.[1][2][3][4][5] The cleavage of the peptide sequence by Cathepsin S releases the AMC group, resulting in a measurable fluorescent signal. This property makes this compound an invaluable tool for assaying Cathepsin S activity in various experimental settings.
Key Characteristics:
-
Sequence: Ac-Lys-Gln-Lys-Leu-Arg-AMC
-
Fluorophore: 7-amino-4-methylcoumarin (AMC)
-
Excitation/Emission Wavelengths: Approximately 354 nm / 442 nm or 360-380 nm / 440-460 nm.
-
Application: Measurement of Cathepsin S enzymatic activity.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of biochemicals and research reagents. The following table summarizes key purchasing information from prominent vendors. Please note that catalog numbers and pricing are subject to change and should be verified on the supplier's website.
| Supplier | Product Name | Catalog Number | CAS Number | Notes |
| MedchemExpress | This compound | HY-P5378 | 1135686-31-5 | Also available as a TFA salt (HY-P5378A). |
| Echelon Biosciences | Cathepsin S Substrate, fluorogenic | 866-80 | 1135686-31-5 | Provided as a TFA salt. |
| Cayman Chemical | Cathepsin S Cell-Based Assay Kit | This kit includes the this compound substrate. |
Experimental Protocols
This section provides a detailed methodology for a standard Cathepsin S activity assay using this compound. This protocol can be adapted for use with purified enzyme or cell lysates.
General Cathepsin S Activity Assay
Materials:
-
This compound substrate
-
Recombinant human Cathepsin S (or cell lysate containing Cathepsin S)
-
Assay Buffer: 50 mM Tris or MES, 150 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5-7.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Assay Buffer: Prepare the assay buffer and adjust the pH to the optimal range for Cathepsin S activity (typically pH 6.5-7.5). Add DTT fresh just before use.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.
-
Prepare Working Solutions:
-
Dilute the Cathepsin S enzyme or cell lysate to the desired concentration in the assay buffer.
-
Dilute the this compound stock solution in the assay buffer to the final desired concentration (e.g., 10-50 µM). Prepare enough for all wells.
-
-
Assay Reaction:
-
Add the diluted Cathepsin S enzyme or cell lysate to the wells of the 96-well plate.
-
To initiate the reaction, add the diluted this compound substrate to each well.
-
The final reaction volume is typically 100-200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at time intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
The activity of Cathepsin S is proportional to the rate of increase in fluorescence.
-
Cathepsin S Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of Cathepsin S.
Materials:
-
Same as the general activity assay.
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., E-64).
Procedure:
-
Prepare Reagents: Prepare the assay buffer, enzyme, and substrate solutions as described in the general activity assay protocol.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the Cathepsin S enzyme.
-
Add the diluted test compounds or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Incubate the enzyme and inhibitors for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the this compound substrate.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence as described in the general activity assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for active inhibitors by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Cathepsin S plays a crucial role in several physiological and pathological processes. The following diagrams illustrate key pathways and workflows relevant to Cathepsin S research.
Cathepsin S-Mediated MHC Class II Antigen Presentation
Cathepsin S is essential for the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is critical for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells.
Caption: Cathepsin S in MHC Class II antigen presentation.
Experimental Workflow for Cathepsin S Activity Assay
The following diagram outlines the general workflow for measuring Cathepsin S activity using a fluorogenic substrate like this compound.
Caption: General workflow for a Cathepsin S activity assay.
Cathepsin S and Protease-Activated Receptor 2 (PAR2) Signaling
Recent studies have shown that Cathepsin S can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling.
Caption: Cathepsin S activation of PAR2 signaling.
Conclusion
This compound is a robust and specific tool for the quantitative analysis of Cathepsin S activity. Its use in well-defined experimental protocols, such as those outlined in this guide, can provide valuable insights into the roles of Cathepsin S in health and disease. The provided diagrams of key signaling pathways and experimental workflows serve as a foundation for designing and interpreting experiments in the fields of immunology, oncology, and neurobiology. For optimal results, it is recommended to consult the specific product data sheets from the supplier and relevant literature for any application-specific modifications to the protocols.
References
- 1. Cysteine protease cathepsin S as a key step in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]
Cathepsin S: A Multifaceted Cysteine Protease at the Crossroads of Immunity and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cathepsin S (CTSS), a lysosomal cysteine protease, has emerged as a critical player in a diverse array of physiological and pathological processes. Distinguished by its stability and activity at neutral pH, Cathepsin S exerts its influence both within the endo-lysosomal compartment and in the extracellular milieu. This technical guide provides a comprehensive overview of the function of Cathepsin S, with a particular focus on its interaction with the fluorogenic substrate Ac-KQKLR-AMC. We delve into its pivotal role in MHC class II-mediated antigen presentation, its capacity to modulate cellular signaling through protease-activated receptor 2 (PAR2), and its contribution to extracellular matrix remodeling. This document further presents detailed experimental protocols for assessing Cathepsin S activity, summarizes key quantitative data regarding its kinetics and inhibition, and provides visual representations of its associated signaling pathways to facilitate a deeper understanding of its complex biology and to support its consideration as a therapeutic target.
Introduction to Cathepsin S
Cathepsin S is a member of the papain family of cysteine proteases, encoded by the CTSS gene in humans.[1] While ubiquitously expressed, it is found in high concentrations in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[2][3] A key feature that distinguishes Cathepsin S from many other cathepsins is its ability to retain enzymatic activity over a broad pH range, including neutral pH.[4] This allows it to function not only in the acidic environment of lysosomes but also in the extracellular space, significantly expanding its biological reach and implications in disease.
Core Functions of Cathepsin S
The functional repertoire of Cathepsin S is extensive, impacting key areas of immunology and tissue homeostasis.
MHC Class II Antigen Presentation
Cathepsin S plays an indispensable role in the adaptive immune response through its function in the major histocompatibility complex (MHC) class II antigen presentation pathway.[5] Within the endo-lysosomal compartments of APCs, Cathepsin S is responsible for the final proteolytic degradation of the invariant chain (Ii, CD74), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules. The cleavage of the invariant chain by Cathepsin S generates a small fragment known as the class II-associated invariant chain peptide (CLIP). The subsequent removal of CLIP, facilitated by HLA-DM, allows for the loading of antigenic peptides derived from extracellular pathogens into the MHC class II groove. The resulting peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T helper cells, a critical step in initiating an adaptive immune response.
References
- 1. Cathepsin S Signals via PAR2 and Generates a Novel Tethered Ligand Receptor Agonist | PLOS One [journals.plos.org]
- 2. Cathepsin S Signals via PAR2 and Generates a Novel Tethered Ligand Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel approach for reliable detection of cathepsin S activities in mouse antigen presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurology.com [jneurology.com]
Ac-KQKLR-AMC: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorogenic peptide substrate Ac-KQKLR-AMC, its primary applications in basic research, detailed experimental protocols, and its role in significant biological pathways.
Introduction to this compound
This compound is a synthetic peptide substrate used for the sensitive detection of protease activity. The molecule consists of a five-amino-acid peptide sequence (Lys-Gln-Lys-Leu-Arg) that is acetylated (Ac) at the N-terminus and conjugated to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), at the C-terminus.
The core principle of its application lies in fluorescence quenching. In its intact form, the AMC fluorophore is non-fluorescent. Upon enzymatic cleavage of the peptide bond C-terminal to the Arginine residue, free AMC is released. This liberation from the peptide results in a significant increase in fluorescence, which can be monitored in real-time to quantify enzyme activity. The optimal excitation and emission wavelengths for free AMC are approximately 354-380 nm and 440-460 nm, respectively.[1][2][3]
Primary Enzyme Target: Cathepsin S
This compound is recognized as a substrate for Cathepsin S (CTSS) , a lysosomal cysteine protease belonging to the papain superfamily.[1][3] Cathepsin S is highly expressed in antigen-presenting cells (APCs), such as B-cells, macrophages, and dendritic cells. Unlike many other cathepsins that are active only in the acidic environment of lysosomes, Cathepsin S retains its activity at a neutral pH, allowing it to function both intracellularly and extracellularly.
The primary research applications of this compound are centered on measuring the enzymatic activity of Cathepsin S. This is fundamental for:
-
Enzyme Kinetics: Characterizing the catalytic efficiency of Cathepsin S.
-
Inhibitor Screening: Identifying and characterizing novel inhibitors of Cathepsin S for therapeutic development.
-
Cell-Based Assays: Measuring Cathepsin S activity in cell lysates or purified fractions.
Core Biological Pathway: MHC Class II Antigen Presentation
Cathepsin S plays a critical and indispensable role in the adaptive immune system, specifically in the major histocompatibility complex (MHC) class II antigen presentation pathway. This pathway allows professional antigen-presenting cells to display fragments of extracellular antigens to CD4+ T-helper cells, initiating an immune response.
The key function of Cathepsin S is the final proteolytic degradation of the invariant chain (Ii) chaperone. The invariant chain binds to newly synthesized MHC class II molecules in the endoplasmic reticulum, preventing premature peptide binding. As this complex traffics through the endolysosomal pathway, the invariant chain is progressively degraded by various proteases. Cathepsin S performs the final, crucial cleavage, removing a small fragment known as CLIP (class II-associated invariant chain peptide) from the peptide-binding groove of the MHC class II molecule. This allows antigenic peptides, generated from digested extracellular pathogens, to bind to the groove. The stable peptide-MHC II complex is then transported to the cell surface for presentation. Inhibition of Cathepsin S leads to the accumulation of CLIP-bound MHC class II molecules, thereby impairing antigen presentation and subsequent T-cell activation.
Quantitative Data
While this compound is a recognized substrate for Cathepsin S, specific kinetic constants (Km, kcat) are not widely reported in peer-reviewed literature. For comparative purposes, the following tables summarize kinetic data for other common fluorogenic substrates and IC₅₀ values for well-characterized Cathepsin S inhibitors.
Table 1: Comparative Kinetic Constants for Cathepsin S Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Bz-FVR-AMC | - | - | 1,070,000 | |
| Z-VVR-AFC | - | - | - | |
| Z-FR-AMC | Data not available | Data not available | Data not available | |
| Z-Nle-Lys-Arg-AMC | Low activity | Low activity | Low activity |
Note: The table provides data for substrates used in commercially available kits or research. Z-VVR-AFC is a common substrate, though specific kinetic constants are proprietary to kit manufacturers. Z-FR-AMC and Z-Nle-Lys-Arg-AMC show low specificity for Cathepsin S compared to other cathepsins.
Table 2: IC₅₀ Values of Common Cathepsin S Inhibitors
| Inhibitor | IC₅₀ Value (nM) | Substrate Used | Source |
| LHVS | ~5 | Not Specified | |
| LHVS | 3 (Final Conc.) | Metabolic Labeling | |
| E-64 | Control Inhibitor | Fluorogenic Substrate 1 | |
| RO5444101 | 0.2 (human) | Not Specified | |
| Compound 6 | 7.7 (human) | Not Specified |
Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration, enzyme concentration, buffer composition). The values presented are for comparative reference.
Experimental Protocols
The following protocols provide a general framework for using this compound to measure Cathepsin S activity and screen for inhibitors. Optimization is recommended for specific experimental conditions.
Cathepsin S Activity Assay
This protocol is adapted from established methods for measuring Cathepsin S activity in tissue homogenates or with purified enzyme.
Materials:
-
Recombinant Human Cathepsin S
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 4 mM DTT
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer and warm to 37°C.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 100 µM).
-
Dilute purified Cathepsin S in ice-cold Assay Buffer to a 2X working concentration.
-
-
Assay Plate Setup:
-
Add 50 µL of 2X Cathepsin S solution to the appropriate wells ("Enzyme" and "Inhibitor" controls).
-
Add 50 µL of Assay Buffer to "Blank" wells (no enzyme).
-
-
Initiate Reaction:
-
Add 50 µL of 2X this compound substrate solution to all wells. The final volume should be 100 µL and the final substrate concentration 50 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
For kinetic assays, read the plate every 1-2 minutes over the incubation period.
-
Inhibitor Screening Protocol
This protocol is designed to determine the IC₅₀ of a test compound.
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a serial dilution of the test inhibitor in Assay Buffer at a 4X final concentration. Include a "No Inhibitor" control containing only the buffer/solvent.
-
-
Assay Plate Setup:
-
Add 25 µL of the 4X inhibitor dilutions to the appropriate wells.
-
Add 50 µL of 2X Cathepsin S solution to all wells.
-
Incubate the enzyme and inhibitor together for 15-30 minutes at room temperature to allow for binding.
-
-
Initiate Reaction:
-
Add 25 µL of a 4X working solution of this compound to all wells.
-
-
Incubation and Measurement:
-
Follow steps 4 and 5 from the activity assay protocol.
-
-
Data Analysis:
-
Subtract the fluorescence of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.
-
Plot percent inhibition versus inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
References
A Technical Guide to Ac-KQKLR-AMC: A Fluorogenic Substrate for Cathepsin S
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the biochemical tool Ac-KQKLR-AMC, a fluorogenic substrate pivotal for the study of Cathepsin S. This document outlines its chemical properties, detailed experimental protocols for its use, and explores the key signaling pathways influenced by its target enzyme.
Core Compound Data
This compound, chemically known as Acetyl-Lys-Gln-Lys-Leu-Arg-7-amino-4-methylcoumarin, is a synthetic peptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). This substrate is specifically designed to be cleaved by the cysteine protease Cathepsin S. Upon enzymatic cleavage, the highly fluorescent AMC moiety is released, providing a direct and sensitive measure of enzyme activity.
| Property | Value | Notes |
| Full Name | Acetyl-Lys-Gln-Lys-Leu-Arg-7-amino-4-methylcoumarin | |
| Abbreviation | This compound | |
| CAS Number | 1135686-31-5 | For the free peptide |
| Molecular Weight | 870.04 g/mol | For the free peptide |
| CAS Number (TFA Salt) | 2237216-84-9 | For the trifluoroacetate salt form |
| Molecular Weight (TFA Salt) | 1213.11 g/mol | For the trifluoroacetate salt form |
| Appearance | Solid | |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | |
| Excitation Wavelength | ~354 nm | |
| Emission Wavelength | ~442 nm |
Mechanism of Action
The fundamental principle behind the use of this compound lies in the fluorogenic nature of the AMC group. When conjugated to the peptide sequence, the fluorescence of AMC is quenched. Cathepsin S recognizes and cleaves the peptide backbone, liberating the free AMC molecule. This unquenched fluorophore emits a strong fluorescent signal upon excitation, which can be quantified to determine the rate of the enzymatic reaction. This direct relationship between fluorescence and enzyme activity allows for sensitive and continuous monitoring of Cathepsin S function.
Experimental Protocols
Cathepsin S Activity Assay using this compound
This protocol provides a general framework for measuring Cathepsin S activity in various samples, such as cell lysates or purified enzyme preparations.
Materials:
-
This compound substrate
-
Cathepsin S enzyme (purified or in cell lysate)
-
Assay Buffer (e.g., 50 mM sodium acetate, 4 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (typically in the low micromolar range).
-
Prepare the Cathepsin S enzyme sample by diluting it in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add 50 µL of the diluted this compound substrate solution.
-
Include appropriate controls, such as a no-enzyme control (substrate in assay buffer only) to measure background fluorescence and a positive control with a known amount of active Cathepsin S.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Mix the contents of the wells gently by pipetting up and down.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~354 nm) and emission (~442 nm) wavelengths.
-
Monitor the increase in fluorescence intensity over time in a kinetic mode. Record data points at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to establish a linear rate of substrate cleavage.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the no-enzyme control from the rates of the experimental samples to correct for background fluorescence.
-
The enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar units using a standard curve of free AMC.
-
Signaling Pathways Involving Cathepsin S
Cathepsin S plays a crucial role in several key biological processes. Its activity, which can be precisely measured using this compound, is integral to the following signaling pathways:
MHC Class II Antigen Presentation
Cathepsin S is essential for the processing of the invariant chain (Ii) associated with Major Histocompatibility Complex (MHC) class II molecules in antigen-presenting cells (APCs)[1][2][3]. This process is critical for the loading of antigenic peptides onto MHC class II molecules, which are then presented to CD4+ T cells to initiate an adaptive immune response.
Caption: MHC Class II Antigen Presentation Pathway.
Protease-Activated Receptor 2 (PAR2) Signaling
Cathepsin S can also act extracellularly, where it has been shown to cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling[4][5]. This activation occurs at a distinct site from other proteases, leading to biased agonism and unique downstream signaling events.
Caption: Cathepsin S-mediated PAR2 Signaling.
KEAP1-NRF2 Signaling Pathway
Recent studies have implicated Cathepsin S in the regulation of cellular sensitivity to ferroptosis, a form of programmed cell death, through the KEAP1-NRF2 signaling pathway. Cathepsin S can promote the autophagy-lysosomal degradation of KEAP1, which leads to the activation of NRF2, a key transcription factor in the antioxidant response.
References
An In-depth Technical Guide to the Safe Handling and Application of Ac-KQKLR-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for the fluorogenic peptide substrate Ac-KQKLR-AMC, tailored for professionals in research and drug development. Below you will find detailed data on its physicochemical properties, safety protocols, experimental applications, and its role in relevant biological pathways.
Physicochemical and Safety Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C41H66N12O9 | [1] |
| Molecular Weight | 871.04 g/mol | [1] |
| CAS Number | 1135686-31-5 | [1][2] |
| Appearance | Solid powder | [3] |
| Purity | >98% (typically) | |
| Solubility | Soluble in DMSO | Vendor Data Sheets |
| Excitation Wavelength | 354 nm | Product Information |
| Emission Wavelength | 442 nm | Product Information |
Table 2: Safety and Handling Precautions
| Precaution Category | Guideline | Reference |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses, gloves, and lab coat. | |
| Inhalation | Avoid inhaling dust. Use in a well-ventilated area. If inhaled, move to fresh air. | |
| Skin Contact | Avoid contact with skin. In case of contact, wash immediately with soap and water. | |
| Eye Contact | Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes. | |
| Ingestion | Do not ingest. If swallowed, wash out mouth with water if the person is conscious. | |
| Storage | Store at -20°C for long-term stability. Shipped at room temperature. | Product Information |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Experimental Protocols
This compound is a fluorogenic substrate primarily used to measure the enzymatic activity of Cathepsin S.
Cathepsin S Activity Assay Protocol
This protocol is adapted from a commercially available cell-based assay kit.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
Cell lysate or purified Cathepsin S
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired working concentration in Assay Buffer. Protect from light.
-
-
Assay Reaction:
-
Add 50 µL of the cell lysate or purified enzyme solution to each well of the 96-well plate.
-
Include appropriate controls (e.g., buffer only, inhibitor control).
-
Initiate the reaction by adding 50 µL of the diluted this compound working solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 354 nm and an emission wavelength of 442 nm using a fluorometric plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer only) from all readings.
-
The fluorescence intensity is proportional to the Cathepsin S activity.
-
Biological Pathways and Mechanisms
Cathepsin S is a lysosomal cysteine protease with diverse physiological and pathological roles. This compound serves as a tool to study its activity in various contexts.
MHC Class II Antigen Presentation
Cathepsin S plays a critical role in the adaptive immune response by facilitating the processing of antigens for presentation by MHC class II molecules on antigen-presenting cells (APCs).
Caption: Cathepsin S in MHC Class II Antigen Presentation.
Protease-Activated Receptor (PAR) Signaling
Extracellular Cathepsin S can cleave and activate Protease-Activated Receptors (PARs), specifically PAR2 and PAR4, which are implicated in inflammation, pain, and itch.
Caption: Cathepsin S-mediated Activation of PAR2.
Experimental Workflow for Cathepsin S Inhibition Assay
The following diagram illustrates a typical workflow for screening potential inhibitors of Cathepsin S using this compound.
Caption: Workflow for Cathepsin S Inhibition Assay.
References
Methodological & Application
Application Notes and Protocols for Cathepsin S Activity Assay Using Ac-KQKLR-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes.[1][2] It is primarily expressed in antigen-presenting cells (APCs) where it is essential for the degradation of the invariant chain (Ii) from MHC class II molecules, a critical step in antigen presentation to CD4+ T cells.[3][4][5] Beyond its role in the immune system, Cathepsin S is also involved in nociception (pain and itch) through the activation of protease-activated receptors (PARs), and contributes to extracellular matrix remodeling. Given its involvement in autoimmune diseases, cancer, and pain, Cathepsin S is a significant target for drug discovery.
This document provides a detailed protocol for measuring the enzymatic activity of Cathepsin S using the specific fluorogenic substrate, Acetyl-Lys-Gln-Lys-Leu-Arg-7-Amino-4-methylcoumarin (Ac-KQKLR-AMC). This assay is a sensitive and reliable method for screening potential Cathepsin S inhibitors and for studying its enzymatic kinetics.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the peptide substrate by Cathepsin S. The substrate consists of a peptide sequence specifically recognized by Cathepsin S, conjugated to a fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by active Cathepsin S, free AMC is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorescence plate reader at an excitation wavelength of 354 nm and an emission wavelength of 442 nm. The rate of the increase in fluorescence is directly proportional to the Cathepsin S activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human Cathepsin S | Varies | Varies | -80°C |
| This compound | MedChemExpress | HY-P5378 | -20°C (protect from light) |
| Cathepsin S Assay Buffer | - | - | 4°C |
| Dithiothreitol (DTT) | Varies | Varies | -20°C |
| EDTA | Varies | Varies | Room Temperature |
| Triton X-100 | Varies | Varies | Room Temperature |
| E-64 (Cysteine Protease Inhibitor) | Varies | Varies | -20°C |
| 96-well black, flat-bottom plates | Varies | Varies | Room Temperature |
| Fluorescence microplate reader | - | - | - |
Cathepsin S Assay Buffer (50 mM Sodium Phosphate, pH 6.5, 5 mM EDTA, 0.01% Triton X-100):
-
To prepare 100 mL of buffer, dissolve the appropriate amounts of sodium phosphate (to achieve 50 mM and pH 6.5), 186.1 mg of EDTA, and add 100 µL of 10% Triton X-100 solution in deionized water. Adjust the final volume to 100 mL.
Complete Assay Buffer:
-
On the day of the experiment, add DTT to the Cathepsin S Assay Buffer to a final concentration of 5 mM.
Experimental Protocols
Part 1: Recombinant Cathepsin S Activity Assay
This protocol is designed for measuring the activity of purified recombinant Cathepsin S.
1. Reagent Preparation:
-
Cathepsin S Enzyme Solution: Thaw the recombinant Cathepsin S on ice. Dilute the enzyme to the desired concentration (e.g., 10 nM) in Complete Assay Buffer. Keep on ice.
-
Substrate Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution to 100 µM in Complete Assay Buffer.
-
Inhibitor Solution (Optional): Prepare a stock solution of a known Cathepsin S inhibitor (e.g., E-64 at 1 mM in DMSO) for use as a negative control.
2. Assay Procedure:
-
Add 50 µL of Complete Assay Buffer to each well of a 96-well black plate.
-
Add 20 µL of the diluted Cathepsin S enzyme solution to each well.
-
For inhibitor-containing wells, add 10 µL of the inhibitor solution. For control wells, add 10 µL of the corresponding vehicle (e.g., DMSO).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the 100 µM this compound substrate solution to each well. The final substrate concentration will be 20 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 354 nm, Emission: 442 nm) every minute for 30-60 minutes.
Part 2: Cathepsin S Activity Assay in Cell Lysates
This protocol is for measuring endogenous Cathepsin S activity in cell lysates.
1. Cell Lysis:
-
Harvest 1-5 million cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of chilled Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
Add 50-100 µg of total protein from the cell lysate to each well of a 96-well black plate. Adjust the volume to 70 µL with Complete Assay Buffer.
-
For inhibitor controls, add 10 µL of a Cathepsin S inhibitor. For other wells, add 10 µL of vehicle.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of 100 µM this compound substrate solution.
-
Monitor the fluorescence kinetically as described in Part 1, step 7.
Data Presentation
Table 1: Kinetic Parameters of Cathepsin S with this compound
| Parameter | Value |
| Michaelis-Menten Constant (Km) | 1-10 µM |
| Maximum Velocity (Vmax) | Varies with enzyme concentration |
| Optimal pH | 5.5 - 7.5 |
Note: The exact kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.
Table 2: Inhibition of Cathepsin S Activity by a Potent Inhibitor
| Inhibitor Concentration (nM) | % Inhibition |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 98 |
| 1000 | 100 |
IC50 Value: ~1.5 nM
This table presents example data for a potent and selective Cathepsin S inhibitor, demonstrating the utility of the this compound assay in drug screening. For instance, the inhibitor RO5444101 has an IC50 of 7.7 nM for human Cathepsin S.
Data Analysis
-
Blank Subtraction: Subtract the background fluorescence (from wells containing only buffer and substrate) from all readings.
-
Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V0) by plotting the fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate (RFU/min).
-
Calculate Percent Inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Mandatory Visualizations
Cathepsin S Assay Experimental Workflow
Caption: Workflow for the this compound Cathepsin S activity assay.
Cathepsin S Signaling in Antigen Presentation
Caption: Role of Cathepsin S in MHC Class II antigen presentation.
References
- 1. Cathepsin S - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols for Ac-KQKLR-AMC in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-KQKLR-AMC is a highly sensitive and specific fluorogenic substrate for Cathepsin S, a lysosomal cysteine protease.[1] Cathepsin S plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules, a key step in antigen presentation to CD4+ T cells.[1] Dysregulation of Cathepsin S activity has been implicated in various autoimmune diseases, cancers, and neuroinflammatory disorders, making it a significant target for drug discovery and development.
This document provides detailed protocols for the in vitro use of this compound to measure Cathepsin S activity, determine enzyme kinetics, and screen for potential inhibitors.
Biochemical Properties
This compound is a pentapeptide, Acetyl-Lys-Gln-Lys-Leu-Arg, conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and AMC by Cathepsin S, the free AMC fluorophore is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to quantify enzyme activity.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in Cathepsin S assays.
Table 1: Spectroscopic Properties
| Parameter | Value |
| Excitation Wavelength | 354 - 380 nm |
| Emission Wavelength | 442 - 460 nm |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Value/Range | Notes |
| Enzyme | Recombinant Human Cathepsin S | |
| Substrate Concentration | 10 - 100 µM | A final concentration of 50 µM is commonly used for standard activity assays.[2] |
| Assay Buffer | 50 mM Sodium Acetate, pH 5.5, containing 1-5 mM DTT and 1 mM EDTA | The optimal pH for Cathepsin S activity is acidic. DTT is required to maintain the active site cysteine in a reduced state. |
| Temperature | 37°C | |
| Incubation Time | 30 - 60 minutes | For kinetic assays, readings should be taken at regular intervals. |
Table 3: Kinetic and Inhibition Constants (To be Determined Empirically)
| Parameter | Typical Value Range | Notes |
| Michaelis-Menten Constant (Km) | To be determined | See Protocol 3 for determination. |
| Maximum Velocity (Vmax) | To be determined | See Protocol 3 for determination. |
| IC50 (for a specific inhibitor) | To be determined | See Protocol 4 for determination. |
Experimental Protocols
Protocol 1: Standard Cathepsin S Activity Assay
This protocol describes a standard endpoint assay to measure Cathepsin S activity.
Materials:
-
This compound
-
Recombinant Human Cathepsin S
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA
-
DMSO (for dissolving the substrate)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to a final concentration of 100 µM (for a final in-well concentration of 50 µM).
-
Enzyme Working Solution: Dilute the Recombinant Human Cathepsin S in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of the Enzyme Working Solution to the wells of the 96-well plate.
-
Include a "no enzyme" control with 50 µL of Assay Buffer.
-
Include a "substrate only" control with 50 µL of Assay Buffer.
-
-
Initiate the Reaction: Add 50 µL of the 100 µM Substrate Working Solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Subtract the fluorescence of the "no enzyme" and "substrate only" controls from the experimental values. The fluorescence intensity is proportional to the Cathepsin S activity.
Protocol 2: Kinetic Assay for Cathepsin S Activity
This protocol allows for the continuous monitoring of Cathepsin S activity.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Solutions: Prepare the Substrate and Enzyme Working Solutions as described in Protocol 1.
-
Assay Setup:
-
Add 50 µL of the Enzyme Working Solution to the wells of the 96-well plate.
-
Include a "no enzyme" control.
-
-
Initiate the Reaction and Measurement:
-
Place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Program the reader to inject 50 µL of the 100 µM Substrate Working Solution into each well.
-
Immediately begin kinetic reading of fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. The slope of this linear portion is proportional to the enzyme activity.
-
Protocol 3: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of Cathepsin S for this compound.[3]
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a Range of Substrate Concentrations: Prepare serial dilutions of the this compound substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50, 100 µM).
-
Assay Setup:
-
Add a fixed amount of Recombinant Human Cathepsin S to each well.
-
Add the different concentrations of the substrate to the corresponding wells.
-
-
Kinetic Measurement: Perform a kinetic assay as described in Protocol 2 for each substrate concentration.
-
Data Analysis:
-
Determine the initial velocity (V₀) for each substrate concentration from the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[3]
-
Protocol 4: Inhibitor Screening Assay
This protocol can be used to screen for potential inhibitors of Cathepsin S.
Materials:
-
Same as Protocol 1.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Known Cathepsin S inhibitor (e.g., E-64) as a positive control.
Procedure:
-
Prepare Solutions:
-
Prepare the Substrate and Enzyme Working Solutions as described in Protocol 1.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
-
Pre-incubation:
-
Add the Enzyme Working Solution to the wells of the 96-well plate.
-
Add the test compounds or control inhibitor to the respective wells.
-
Include a "no inhibitor" control (with enzyme and solvent only).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate the Reaction: Add the Substrate Working Solution to all wells.
-
Incubation and Measurement: Incubate the plate and measure the fluorescence as described in Protocol 1 or 2.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Visualizations
Caption: MHC Class II Antigen Presentation Pathway involving Cathepsin S.
Caption: General workflow for a Cathepsin S activity assay.
References
- 1. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]
- 2. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cathepsin S Activity Assay Using Ac-KQKLR-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells like macrophages, dendritic cells, and B cells. It plays a crucial role in the processing and presentation of MHC class II antigens, making it a key player in immune responses. Dysregulation of Cathepsin S activity has been implicated in various autoimmune diseases, certain cancers, and atherosclerosis, rendering it an attractive therapeutic target for drug discovery.
Ac-KQKLR-AMC is a fluorogenic substrate specifically designed for measuring the enzymatic activity of Cathepsin S.[1][2][3] The substrate consists of a peptide sequence (KQKLR) recognized by Cathepsin S, an N-terminal acetyl group (Ac), and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by active Cathepsin S, free AMC is released, resulting in a quantifiable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence intensity allows for a sensitive and continuous assay. The fluorescence of liberated AMC is measured at an excitation wavelength of 354 nm and an emission wavelength of 442 nm.[1][2]
These application notes provide a detailed protocol for utilizing this compound to measure Cathepsin S activity in a cell-based assay format, suitable for screening potential inhibitors and studying enzyme function in a cellular context.
Principle of the Assay
The assay quantifies Cathepsin S activity by monitoring the increase in fluorescence resulting from the cleavage of the this compound substrate. The rate of fluorescence increase is directly proportional to the amount of active Cathepsin S present in the sample.
Figure 1. Assay Principle. Active Cathepsin S cleaves the non-fluorescent substrate this compound, releasing the fluorescent AMC molecule.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-P5378 |
| 7-Amino-4-methylcoumarin (AMC) Standard | Sigma-Aldrich | A9891 |
| Cathepsin S Inhibitor (e.g., Z-FL-COCHO) | Cayman Chemical | 10007 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
| Cell Lysis Buffer | See Protocol | N/A |
| Assay Buffer | See Protocol | N/A |
| Cultured cells expressing Cathepsin S (e.g., RAW 264.7) | ATCC | TIB-71 |
| DMSO | Sigma-Aldrich | D2650 |
| Fluorescence microplate reader | Various | N/A |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (pH 5.5): 50 mM Sodium Acetate, 1 mM EDTA. Adjust pH to 5.5. This buffer mimics the acidic environment of lysosomes where Cathepsin S is most active.
-
Cell Lysis Buffer: Assay Buffer containing 0.1% Triton X-100 and 5 mM DTT (add fresh).
-
This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution (2X, e.g., 100 µM): Dilute the 10 mM stock solution in Assay Buffer to a 2X final concentration. Prepare fresh before use. For example, to make a 100 µM working solution, dilute the stock 1:100 in Assay Buffer.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store in aliquots at -20°C, protected from light.
-
Cathepsin S Inhibitor Stock Solution (1 mM): Dissolve the inhibitor in DMSO. Store at -20°C.
Cell Culture and Lysate Preparation
This protocol is optimized for a 96-well plate format.
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a CO₂ incubator.
-
Treatment (Optional): Treat cells with test compounds or vehicle for the desired period.
-
Cell Lysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully aspirate the culture medium.
-
Add 100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
Centrifuge the plate at 1,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Lysate Collection: Carefully transfer 90 µL of the supernatant (cell lysate) to a corresponding well in a pre-chilled black, clear-bottom 96-well plate.
Figure 2. Cell Lysate Preparation Workflow. A step-by-step diagram for preparing cell lysates for the Cathepsin S activity assay.
AMC Standard Curve Generation
To convert relative fluorescence units (RFU) to the amount of product formed, a standard curve using free AMC is required.
-
Prepare AMC Dilutions: Perform a serial dilution of the 1 mM AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 100 µM.
-
Plate Setup: Add 100 µL of each AMC dilution to separate wells of the black 96-well plate in triplicate.
-
Measurement: Read the fluorescence at Ex/Em = 354/442 nm.
-
Plot: Plot the fluorescence intensity (RFU) against the known AMC concentration (µM).
| AMC Concentration (µM) | Average RFU (Example) |
| 100 | 15000 |
| 50 | 7500 |
| 25 | 3750 |
| 12.5 | 1875 |
| 6.25 | 938 |
| 3.125 | 469 |
| 1.56 | 234 |
| 0 | 50 |
| Table 1. Example Data for AMC Standard Curve. |
Cathepsin S Activity Assay
-
Plate Setup:
-
Sample Wells: 90 µL of cell lysate.
-
Inhibitor Control Wells: 90 µL of cell lysate pre-incubated with a specific Cathepsin S inhibitor (e.g., 10 µL of a 10X inhibitor solution for 15-30 minutes at 37°C) to confirm that the measured activity is from Cathepsin S.
-
Blank Wells: 90 µL of Cell Lysis Buffer.
-
-
Initiate Reaction: Add 10 µL of the 2X Working Substrate Solution to all wells to bring the total volume to 100 µL and the final substrate concentration to the desired level (e.g., 50 µM).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity (RFU) at Ex/Em = 354/442 nm every 1-2 minutes for 30-60 minutes in a kinetic mode.
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V₀) in RFU/min from the linear portion of the kinetic curve.
-
Subtract Background: Subtract the rate of the blank wells from the rates of the sample and inhibitor control wells.
-
Quantify Activity: Use the slope of the AMC standard curve to convert the reaction rate from RFU/min to µmol/min.
-
Activity (µmol/min/mg) = (Rate (RFU/min) / Slope of AMC curve (RFU/µM)) / (Protein concentration of lysate (mg/mL) * Volume of lysate (mL))
-
-
Determine Inhibition (if applicable):
-
% Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
Expected Results and Troubleshooting
| Sample | Treatment | Cathepsin S Activity (nmol/min/mg protein) - Example | % Inhibition |
| RAW 264.7 Lysate | Vehicle (DMSO) | 15.2 | N/A |
| RAW 264.7 Lysate | Test Compound A (10 µM) | 7.6 | 50% |
| RAW 264.7 Lysate | Test Compound B (10 µM) | 1.5 | 90% |
| RAW 264.7 Lysate | Cathepsin S Inhibitor (1 µM) | 0.5 | >95% |
| Table 2. Example Quantitative Data Summary. |
Troubleshooting:
-
High Background Fluorescence:
-
Ensure complete removal of culture medium, which can contain fluorescent components.
-
Check for autofluorescence of test compounds.
-
-
Low Signal:
-
Increase cell number or protein concentration in the lysate.
-
Optimize substrate concentration (perform a substrate titration curve).
-
Ensure the assay buffer pH is optimal for Cathepsin S activity.
-
-
Non-linear Reaction Rate:
-
Substrate is being depleted; use a lower enzyme concentration or a shorter reaction time for analysis.
-
Enzyme is unstable under assay conditions.
-
Conclusion
The cell-based assay using the fluorogenic substrate this compound provides a robust and sensitive method for measuring Cathepsin S activity. This protocol can be readily adapted for high-throughput screening of potential Cathepsin S inhibitors, making it a valuable tool in drug discovery and for studying the biological roles of this important protease. The inclusion of a specific inhibitor is crucial to ensure the specificity of the measured enzymatic activity.
References
Preparation of Ac-KQKLR-AMC Stock and Working Solutions for Cathepsin S Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-KQKLR-AMC is a fluorogenic substrate commonly utilized for the sensitive measurement of Cathepsin S activity. Cathepsin S, a lysosomal cysteine protease, plays a crucial role in MHC class II antigen presentation and is implicated in various pathological processes. The assay principle is based on the enzymatic cleavage of the amide bond between the peptide and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, free AMC is released, resulting in a measurable increase in fluorescence intensity. Accurate and reproducible results in Cathepsin S activity assays are critically dependent on the correct preparation of the substrate stock and working solutions. This document provides detailed protocols for the preparation of this compound solutions.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound and recommended solution concentrations.
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 870 g/mol |
| Excitation Wavelength | 354-380 nm |
| Emission Wavelength | 440-460 nm |
| CAS Number | 1135686-31-5 |
Table 2: Recommended Solution Concentrations
| Solution | Concentration | Solvent |
| Stock Solution | 10 mM | DMSO |
| Working Solution | 10-100 µM | Assay Buffer |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris or MES, 150 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Protocol 1: Preparation of 10 mM this compound Stock Solution
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Substrate: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.87 mg of the substrate.
-
Dissolving the Substrate: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 0.87 mg, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution thoroughly until the substrate is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is stable for several months.
Protocol 2: Preparation of a 100 µM this compound Working Solution
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the 10 mM stock solution 1:100 in the desired assay buffer. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of assay buffer.
-
Mixing: Mix the solution thoroughly by gentle vortexing or inversion.
-
Final DMSO Concentration: This dilution results in a final DMSO concentration of 1% in the working solution. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically ≤1%) as higher concentrations can inhibit enzyme activity.
-
Use Immediately: The working solution should be prepared fresh on the day of the experiment and kept on ice until use.
Visualizations
Application Note: High-Throughput Screening of Cathepsin S Inhibitors Using the Fluorogenic Substrate Ac-KQKLR-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules, a critical step in antigen presentation to CD4+ T cells.[1] Its involvement in various physiological and pathological processes, including immune responses, extracellular matrix remodeling, and nociception, has made it a significant therapeutic target for autoimmune diseases, cancer, and chronic pain.[1][2][3][4] This application note describes a robust and sensitive fluorometric assay for determining Cathepsin S activity using the synthetic substrate Acetyl-Lys-Gln-Lys-Leu-Arg-7-amino-4-methylcoumarin (Ac-KQKLR-AMC). This assay is suitable for the kinetic analysis of Cathepsin S and for high-throughput screening of potential inhibitors.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by Cathepsin S. This cleavage releases the fluorescent group 7-amino-4-methylcoumarin (AMC). The rate of AMC release is directly proportional to the Cathepsin S activity and can be monitored continuously by measuring the increase in fluorescence intensity at an emission wavelength of 440-460 nm with an excitation wavelength of 354-380 nm.
Data Presentation: Enzyme Kinetics of Cathepsin S
| Substrate | pH | Km (µM) | Vmax (RFU/s) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-QLLR-AMC | 4.6 | 1.9 ± 0.4 | 12.3 ± 0.7 | 0.62 | 3.2 x 10⁵ |
| Ac-QLLR-AMC | 7.0 | 11.2 ± 1.2 | 22.1 ± 1.0 | 1.11 | 0.99 x 10⁵ |
Data adapted from a study on a similar peptide substrate and is for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Recombinant human Cathepsin S
-
This compound substrate
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5 (for optimal lysosomal-like activity) or pH 7.4 (for extracellular-like conditions)
-
Inhibitor of choice (e.g., E-64 as a general cysteine protease inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol for Cathepsin S Activity Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the Cathepsin S enzyme and substrate to the desired concentrations in the Assay Buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
For inhibitor screening, add 10 µL of the inhibitor dilution to the appropriate wells. For control wells, add 10 µL of Assay Buffer.
-
Add 20 µL of the diluted Cathepsin S enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the this compound substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 354-380 nm, Emission: 440-460 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
For inhibitor screening, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
For kinetic analysis, vary the substrate concentration and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the signaling context of Cathepsin S.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput Screening of Cathepsin S Activity Using a 96-Well Plate Reader with Ac-KQKLR-AMC Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in immune responses and other physiological and pathological processes.[1] It is significantly involved in the presentation of antigens by major histocompatibility complex (MHC) class II molecules, making it a key target in the study and treatment of autoimmune diseases, cancer, and atherosclerosis.[1][2] The fluorogenic peptide substrate, Ac-KQKLR-AMC, provides a sensitive and specific tool for measuring Cathepsin S activity.[3][4] This application note details the protocols for utilizing a 96-well plate reader to perform high-throughput screening of Cathepsin S activity and its inhibitors.
Assay Principle
The core of this assay is a fluorescence-based method for detecting protease activity. The substrate consists of the peptide sequence KQKLR, which is recognized by Cathepsin S, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the peptide and AMC by Cathepsin S, the free AMC molecule is liberated and fluoresces brightly. The rate of increase in fluorescence is directly proportional to the activity of Cathepsin S in the sample. The fluorescence of free AMC can be measured with an excitation wavelength of 345-380 nm and an emission wavelength of 440-460 nm.
Caption: Principle of the fluorometric Cathepsin S assay.
Experimental Protocols
Materials and Reagents
-
This compound substrate (stock solution in DMSO)
-
Recombinant human Cathepsin S
-
Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
-
Multi-channel pipettes
-
Test compounds (for inhibitor screening) dissolved in DMSO
-
Free 7-amino-4-methylcoumarin (AMC) for standard curve
Protocol 1: General Cathepsin S Activity Assay
This protocol is designed to measure the baseline activity of a Cathepsin S sample.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the Cathepsin S enzyme and this compound substrate to their desired final concentrations in pre-warmed Assay Buffer.
-
-
Assay Procedure:
-
Add the diluted Cathepsin S solution to each well of a 96-well plate.
-
To initiate the reaction, add the diluted substrate solution to each well. The final volume should be consistent (e.g., 100 µL).
-
Include appropriate controls:
-
No-enzyme control: Substrate in Assay Buffer to measure background fluorescence.
-
No-substrate control: Enzyme in Assay Buffer.
-
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes, with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
If an AMC standard curve is generated, convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
References
Application Notes and Protocols for High-Throughput Screening of Cathepsin S Inhibitors using Ac-KQKLR-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs) like dendritic cells, B-cells, and macrophages. It plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a key step in the presentation of antigens to CD4+ T cells.[1] Dysregulation of Cathepsin S activity has been implicated in various autoimmune diseases, making it an attractive therapeutic target.
This document provides detailed application notes and protocols for the use of the fluorogenic substrate Ac-KQKLR-AMC in high-throughput screening (HTS) assays to identify and characterize inhibitors of Cathepsin S. This compound is a specific substrate for Cathepsin S.[2][3] Its cleavage by the enzyme releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a sensitive and continuous measure of enzyme activity.[2] The excitation and emission wavelengths for AMC are approximately 354 nm and 442 nm, respectively.[3]
Principle of the Assay
The HTS assay is based on the enzymatic cleavage of the non-fluorescent substrate this compound by Cathepsin S. This reaction liberates the free, fluorescent AMC molecule. The increase in fluorescence intensity is directly proportional to the Cathepsin S activity. Potential inhibitors will decrease the rate of this reaction, leading to a reduced fluorescence signal.
Signaling Pathway: Role of Cathepsin S in MHC Class II Antigen Presentation
Cathepsin S is a key protease in the MHC class II antigen presentation pathway. In the endoplasmic reticulum, MHC class II molecules associate with the invariant chain (Ii), which blocks the peptide-binding groove. This complex is then transported to the endosomal-lysosomal compartments. Here, proteases, including Cathepsin S, progressively degrade the invariant chain, leaving a small fragment called CLIP (Class II-associated invariant chain peptide) in the binding groove. Cathepsin S is crucial for the final steps of Ii degradation. Subsequently, HLA-DM facilitates the exchange of CLIP for an antigenic peptide. The resulting peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells, initiating an immune response.
Caption: Cathepsin S role in MHC Class II antigen presentation.
Experimental Workflow for HTS of Cathepsin S Inhibitors
The following diagram outlines the typical workflow for a high-throughput screening campaign to identify Cathepsin S inhibitors using the this compound substrate.
Caption: High-throughput screening workflow for Cathepsin S inhibitors.
Detailed Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Cathepsin S
-
Substrate: this compound
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.5, 5 mM EDTA, 5 mM DTT, and 0.01% Triton X-100
-
Control Inhibitor: E-64 or a known potent Cathepsin S inhibitor
-
Plates: Black, low-volume 384-well assay plates
-
Solvent: DMSO (for compound library)
Assay Protocol for HTS (384-well format)
-
Compound Plating:
-
Prepare a serial dilution of the test compounds in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
-
For positive controls (maximum inhibition), use a known Cathepsin S inhibitor (e.g., E-64).
-
For negative controls (no inhibition), use DMSO only.
-
-
Enzyme Addition:
-
Prepare a working solution of Cathepsin S in assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the low nanomolar range.
-
Add the Cathepsin S working solution to all wells except for the "no enzyme" blanks.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors. A typical starting concentration is 10-20 µM.
-
Add the this compound working solution to all wells to initiate the enzymatic reaction.
-
-
Incubation and Fluorescence Reading:
-
Incubate the plates at room temperature, protected from light, for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range for the negative controls.
-
Read the fluorescence intensity using a plate reader with excitation at ~354 nm and emission at ~442 nm.
-
Data Analysis
-
Percentage Inhibition Calculation: The percentage inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank)) Where:
-
Signal_Test is the fluorescence signal in the presence of the test compound.
-
Signal_Negative is the fluorescence signal of the negative control (DMSO).
-
Signal_Blank is the fluorescence signal of the "no enzyme" control.
-
-
Z'-Factor Calculation for Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| Where:
-
SD_Positive and Mean_Positive are the standard deviation and mean of the positive control signal.
-
SD_Negative and Mean_Negative are the standard deviation and mean of the negative control signal.
Interpretation of Z'-Factor:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unacceptable assay
-
-
IC50 Determination: For compounds identified as "hits" (typically those exceeding a certain inhibition threshold), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). This involves testing a range of concentrations of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Presentation
The following tables provide illustrative data for a typical HTS campaign for Cathepsin S inhibitors.
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Value |
| Substrate | This compound |
| Enzyme | Recombinant Human Cathepsin S |
| Substrate Concentration | 15 µM |
| Enzyme Concentration | 0.5 nM |
| Assay Volume | 20 µL |
| Incubation Time | 60 minutes |
| Temperature | Room Temperature |
| Z'-Factor | 0.85 |
Table 2: Illustrative IC50 Values of Known Cathepsin S Inhibitors
Note: The following IC50 values are representative examples for known Cathepsin S inhibitors and may have been determined using various substrates and assay conditions. They are provided here for illustrative purposes.
| Compound | Putative Class | Illustrative IC50 (nM) |
| E-64 | Covalent, Irreversible | ~ 10 |
| LHVS (Vinyl Sulfone) | Covalent, Irreversible | ~ 1 |
| RO5459072 | Non-covalent, Reversible | ~ 5 |
| Compound X | Non-covalent, Reversible | ~ 25 |
| Compound Y | Covalent, Reversible | ~ 50 |
Conclusion
The fluorogenic substrate this compound provides a robust and sensitive tool for the high-throughput screening of Cathepsin S inhibitors. The protocols and application notes presented here offer a comprehensive guide for researchers in academic and industrial settings to establish and validate a reliable screening assay. Careful optimization of assay parameters and rigorous quality control using metrics like the Z'-factor are essential for the successful identification of novel and potent Cathepsin S inhibitors for therapeutic development.
References
Measuring Cathepsin S Activity in Cell Lysates with Ac-KQKLR-AMC: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cathepsin S is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes.[1] Unlike many other cathepsins that are optimally active in the acidic environment of the lysosome, Cathepsin S retains significant activity at neutral pH.[2][3] This unique characteristic allows it to function both within the endo-lysosomal pathway and in the extracellular space.
One of the most well-characterized roles of Cathepsin S is in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[1] This process is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T-cells, thereby initiating an adaptive immune response.
Beyond its role in immunity, Cathepsin S is involved in the degradation of extracellular matrix (ECM) components, including collagen and elastin.[4] This activity is implicated in tissue remodeling, angiogenesis, and in pathological conditions such as atherosclerosis and cancer metastasis. The expression of Cathepsin S is regulated by various transcription factors, including IRF-1 and STAT3, in response to inflammatory stimuli.
Given its central role in immunity and disease, the measurement of Cathepsin S activity is crucial for research and drug development. This application note provides a detailed protocol for the sensitive and specific measurement of Cathepsin S activity in cell lysates using the fluorogenic substrate Ac-KQKLR-AMC. Cleavage of this substrate by Cathepsin S releases the fluorescent aminomethylcoumarin (AMC) group, which can be quantified to determine enzyme activity.
Signaling Pathways and Experimental Workflow
Cathepsin S Signaling and Function
Caption: Upstream and downstream signaling of Cathepsin S.
Experimental Workflow
Caption: Workflow for measuring Cathepsin S activity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-P1045 |
| Cathepsin S Inhibitor (e.g., Z-FL-COCHO) | Cayman Chemical | 14699 |
| 7-amino-4-methylcoumarin (AMC) Standard | Sigma-Aldrich | A9891 |
| 96-well black, flat-bottom plates | Corning | 3603 |
| Cell Lysis Buffer (see recipe below) | N/A | N/A |
| Assay Buffer (see recipe below) | N/A | N/A |
| Bradford or BCA Protein Assay Kit | Bio-Rad/Thermo Fisher | Varies |
| Fluorescence microplate reader | Varies | Varies |
Experimental Protocols
Buffer Preparation
Cell Lysis Buffer (50 mL):
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
Store at 4°C. Immediately before use, add a protease inhibitor cocktail (without cysteine protease inhibitors).
Assay Buffer (50 mL):
-
100 mM Sodium Phosphate, pH 7.4
-
100 mM NaCl
-
5 mM DTT (add fresh before use)
-
1 mM EDTA
-
Store at 4°C (without DTT).
Cell Lysate Preparation
-
Culture cells to the desired density and apply experimental treatments.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the cell lysate using a Bradford or BCA protein assay.
-
Lysates can be used immediately or stored at -80°C.
Cathepsin S Activity Assay
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of AMC in DMSO.
-
Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
-
Add 100 µL of each standard dilution to wells of the 96-well black plate in triplicate.
-
-
Set up Assay Reactions:
-
In the 96-well black plate, add the following to each well in triplicate:
-
Sample Wells:
-
50 µL of cell lysate (diluted in Assay Buffer to a final protein concentration of 20-100 µg/mL).
-
50 µL of this compound substrate solution (prepare a 2X working solution, e.g., 40 µM in Assay Buffer, for a final concentration of 20 µM).
-
-
Negative Control (Inhibitor) Wells:
-
50 µL of cell lysate.
-
Pre-incubate with a Cathepsin S inhibitor (e.g., 10 µM Z-FL-COCHO) for 15 minutes at 37°C.
-
Add 50 µL of 2X this compound substrate solution.
-
-
Blank (No Lysate) Wells:
-
50 µL of Assay Buffer.
-
50 µL of 2X this compound substrate solution.
-
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 5 minutes for 60 minutes using a fluorescence plate reader with excitation at 354 nm and emission at 442 nm.
-
Data Presentation and Analysis
AMC Standard Curve
| AMC Concentration (µM) | Average RFU |
| 0 | [Value] |
| 1 | [Value] |
| 2.5 | [Value] |
| 5 | [Value] |
| 10 | [Value] |
| 15 | [Value] |
| 20 | [Value] |
Plot RFU versus AMC concentration and perform a linear regression to obtain the slope (RFU/µM).
Cathepsin S Activity Data
| Sample ID | Protein Conc. (µg/mL) | ΔRFU/min (Slope) |
| Control | [Value] | [Value] |
| Treatment 1 | [Value] | [Value] |
| Treatment 2 | [Value] | [Value] |
| Inhibitor Control | [Value] | [Value] |
Calculation of Specific Activity
-
Determine the initial reaction rate (V₀) in RFU/min:
-
Plot RFU versus time for each sample.
-
The initial rate is the slope of the linear portion of the curve (ΔRFU/min).
-
-
Convert the rate from RFU/min to µmol/min:
-
Rate (µmol/min) = (ΔRFU/min) / Slope of AMC Standard Curve (RFU/µM)
-
-
Calculate the Specific Activity:
-
Specific Activity (µmol/min/mg) = [Rate (µmol/min)] / [Protein amount in the well (mg)]
-
Example Calculation:
-
ΔRFU/min = 500
-
Slope of AMC Standard Curve = 10,000 RFU/µM
-
Protein concentration of diluted lysate = 50 µg/mL
-
Volume of lysate per well = 50 µL = 0.05 mL
-
Protein amount in well = 50 µg/mL * 0.05 mL = 2.5 µg = 0.0025 mg
-
Rate (µmol/min) = 500 / 10,000 = 0.05 µmol/min
-
Specific Activity = 0.05 µmol/min / 0.0025 mg = 20 µmol/min/mg
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzyme | Ensure proper cell lysis and storage of lysates. Add fresh DTT to the assay buffer. |
| Low Cathepsin S expression | Use a positive control cell line known to express Cathepsin S (e.g., macrophages, dendritic cells). | |
| Incorrect filter settings | Verify excitation and emission wavelengths (Ex: 354 nm, Em: 442 nm). | |
| High background fluorescence | Autofluorescence of compounds | Run a blank with the compound but without the enzyme. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of cell lysate or measure for a shorter duration. |
| Enzyme instability | Ensure optimal buffer conditions and temperature. |
Conclusion
This application note provides a comprehensive and detailed protocol for measuring Cathepsin S activity in cell lysates using the fluorogenic substrate this compound. The provided methodologies, data presentation tables, and troubleshooting guide will enable researchers to accurately and reliably quantify Cathepsin S activity, facilitating further investigation into its physiological roles and its potential as a therapeutic target.
References
Troubleshooting & Optimization
How to reduce high background fluorescence in Ac-KQKLR-AMC assays
This guide provides troubleshooting strategies and answers to frequently asked questions to help you address the common issue of high background fluorescence in Ac-KQKLR-AMC based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in my this compound assay?
High background fluorescence is a common issue where the signal in negative control wells (e.g., without enzyme) is significantly elevated. This reduces the assay's dynamic range and sensitivity. The primary causes include:
-
Substrate Instability: The this compound substrate may undergo spontaneous, non-enzymatic hydrolysis (autohydrolysis), releasing the fluorescent AMC molecule.[1][2]
-
Reagent Contamination: Assay buffers, water, or other reagents may be contaminated with fluorescent impurities or microbes.[1][2]
-
Intrinsic Autofluorescence: Components in your sample, the assay buffer itself, or the microplate material can exhibit natural fluorescence at the assay's excitation and emission wavelengths.[3]
-
Substrate Purity and Handling: The purity of the fluorogenic substrate is critical. Improper storage, such as repeated freeze-thaw cycles or exposure to light, can lead to degradation.
-
Incorrect Instrument Settings: An excessively high gain setting on the fluorescence reader can amplify baseline noise, leading to high background readings.
Q2: How can I test for substrate instability (autohydrolysis)?
Substrate autohydrolysis is the non-enzymatic breakdown of the substrate in the assay buffer. To determine if this is the source of your high background, you should run a "substrate only" control.
This involves incubating the this compound substrate in the assay buffer without any enzyme present and monitoring the fluorescence over time. A significant, time-dependent increase in fluorescence indicates substrate instability. For a detailed method, refer to Protocol 1: Substrate Stability (Autohydrolysis) Assay .
Q3: My assay buffer seems to be contributing to the high background. How can I troubleshoot this?
Each component of your buffer system can be a potential source of background fluorescence.
-
Use High-Purity Reagents: Ensure all reagents, especially water and buffer salts, are of the highest possible purity and free from fluorescent contaminants.
-
Test Individual Components: Measure the fluorescence of each assay component individually (e.g., buffer alone, additives like DTT or BSA, water) to pinpoint the source of the autofluorescence. See Protocol 2: Buffer Component Autofluorescence Test for a systematic approach.
-
Check for Contamination: If buffers are not freshly prepared or sterile-filtered, microbial growth can cause high background.
-
Evaluate Additives: While additives like Bovine Serum Albumin (BSA) can help stabilize enzymes, they can also be a source of background fluorescence or may bind to the fluorophore. Test your assay with and without such additives.
Q4: Could the this compound substrate itself be the problem? (Purity and Handling)
Yes, the quality and handling of the substrate are critical.
-
Purity: Use a high-purity grade of this compound from a reputable supplier. Impurities from the synthesis process can be fluorescent.
-
Storage: Store the substrate according to the manufacturer's instructions, typically at -20°C or below and protected from light. Avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Solubility: this compound is often dissolved in a co-solvent like DMSO before being diluted into the aqueous assay buffer. Ensure the substrate is fully dissolved. However, keep the final concentration of the organic solvent low (typically <1%), as it can inhibit enzyme activity and affect background fluorescence.
Q5: What are the optimal instrument settings to minimize background signal?
Instrument settings must be optimized to maximize the signal-to-noise ratio.
-
Gain Setting: The detector gain is a common culprit. While a high gain increases the signal from your enzymatic reaction, it also amplifies the background. Perform a gain optimization experiment to find a setting that provides a robust signal for your positive controls without unnecessarily elevating the background of your negative controls.
-
Excitation/Emission Wavelengths: Ensure you are using the correct wavelengths for AMC, which are typically in the range of 350-380 nm for excitation and 440-460 nm for emission.
-
Plate Read Orientation: For plate readers, reading from the top is generally preferred for solution-based assays to minimize interference from the plate bottom.
Q6: How does my choice of microplate affect background fluorescence?
The type of microplate used is crucial for fluorescence assays.
-
Use Black Plates: Always use opaque black microplates for fluorescence assays. The black walls prevent light from scattering and reduce well-to-well crosstalk, both of which can contribute to high background.
-
Avoid Polystyrene Plates: Standard clear polystyrene plates used for absorbance readings can be highly fluorescent and are not suitable. If imaging is required, use black plates with clear, glass, or polymer bottoms designed for fluorescence.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving high background fluorescence in your this compound assay.
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Experimental Protocols
Protocol 1: Substrate Stability (Autohydrolysis) Assay
Objective: To quantify the rate of non-enzymatic degradation of this compound in the assay buffer.
Materials:
-
Black, 96-well microplate
-
This compound stock solution
-
Assay Buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound in assay buffer at the final concentration used in your experiments.
-
Add 100 µL of the assay buffer without substrate to three wells (Buffer Blank).
-
Add 100 µL of the this compound working solution to three wells (Substrate Only).
-
Place the plate in the fluorescence reader pre-heated to the standard assay temperature (e.g., 37°C).
-
Measure fluorescence in kinetic mode at the appropriate wavelengths (e.g., Ex: 360 nm, Em: 460 nm) every 5 minutes for the duration of your standard assay (e.g., 60 minutes).
-
Data Analysis: Subtract the average fluorescence of the "Buffer Blank" wells from the "Substrate Only" wells at each time point. Plot the corrected Relative Fluorescence Units (RFU) against time. A steep slope indicates significant autohydrolysis.
| Time (min) | Avg. RFU (Buffer Blank) | Avg. RFU (Substrate Only) | Corrected RFU (Substrate - Blank) |
| 0 | 512 | 1250 | 738 |
| 30 | 515 | 1865 | 1350 |
| 60 | 518 | 2510 | 1992 |
| Table 1. Example data showing a time-dependent increase in fluorescence in the absence of enzyme, indicating substrate instability. |
Protocol 2: Buffer Component Autofluorescence Test
Objective: To identify which component(s) of the assay system are responsible for high background fluorescence.
Materials:
-
Black, 96-well microplate
-
High-purity water
-
Individual assay components (e.g., buffer stock, DTT, BSA, enzyme, substrate)
-
Fluorescence microplate reader
Procedure:
-
Set up the following wells in triplicate:
-
Well A: 100 µL High-Purity Water
-
Well B: 100 µL Complete Assay Buffer
-
Well C: 100 µL Substrate diluted in Water
-
Well D: 100 µL Substrate diluted in Complete Assay Buffer
-
Well E: 100 µL Enzyme diluted in Complete Assay Buffer
-
-
Read the fluorescence of the plate at endpoint mode using the standard assay wavelengths.
-
Data Analysis: Compare the average RFU values.
-
If B > A , the buffer components are autofluorescent.
-
If D > B , the substrate has intrinsic fluorescence.
-
If E > B , the enzyme preparation is autofluorescent.
-
Protocol 3: Enzyme and Substrate Titration for Optimal Signal-to-Noise Ratio
Objective: To determine the optimal concentrations of enzyme and substrate that provide a robust signal with minimal background.
Procedure:
-
Enzyme Titration:
-
Prepare a serial dilution of your enzyme in assay buffer.
-
Perform the assay with a fixed, non-limiting concentration of the this compound substrate for each enzyme dilution.
-
Include "no-enzyme" controls.
-
Plot the initial reaction rate (slope of RFU vs. time) against the enzyme concentration.
-
Select an enzyme concentration that provides a strong signal and falls within the linear range of the plot.
-
-
Substrate Titration:
-
Using the optimal enzyme concentration determined above, perform the assay with a range of substrate concentrations.
-
Plot the initial reaction velocity against the substrate concentration to determine the Michaelis constant (Km).
-
For routine assays, a substrate concentration of 2-5 times the Km is often used to ensure the reaction rate is not limited by the substrate.
-
Summary of Troubleshooting Strategies
| Potential Cause | Recommended Solution | Key Check |
| Substrate Instability | Prepare substrate solution fresh for each experiment. Consider optimizing buffer pH. Test a new lot of substrate. | Run "Substrate Only" kinetic control (Protocol 1). |
| Reagent Contamination | Use high-purity (e.g., molecular biology grade) water and reagents. Prepare fresh buffers and sterile filter. | Test fluorescence of individual assay components (Protocol 2). |
| High Instrument Gain | Reduce the gain setting on the fluorescence reader to a level that minimizes background without compromising the specific signal. | Compare signal-to-noise ratios at different gain settings. |
| Incorrect Microplate | Use opaque, black-walled microplates with clear bottoms if necessary. | Check plate specifications; switch from clear or white plates to black plates. |
| Substrate Purity/Handling | Purchase high-purity substrate. Store protected from light and avoid freeze-thaw cycles. | Review substrate Certificate of Analysis. Aliquot substrate upon receipt. |
| Table 2. A summary guide to common causes of high background fluorescence and their solutions. |
References
Troubleshooting guide for Ac-KQKLR-AMC signal variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and address signal variability when using the fluorogenic substrate Ac-KQKLR-AMC to measure Cathepsin S activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzyme is it a substrate?
This compound is a fluorogenic peptide substrate primarily used to measure the enzymatic activity of Cathepsin S, a lysosomal cysteine protease.[1] The substrate consists of the peptide sequence Lysine-Glutamine-Lysine-Leucine-Arginine (KQKLR) linked to 7-amino-4-methylcoumarin (AMC). When Cathepsin S cleaves the peptide bond, the AMC fluorophore is released, resulting in a measurable increase in fluorescence.
Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescent signal?
The released AMC molecule has an excitation maximum in the range of 354-380 nm and an emission maximum in the range of 442-460 nm.[1][2] It is recommended to confirm the optimal settings for your specific microplate reader or fluorometer.
Q3: My fluorescent signal is very low or absent. What are the potential causes?
Several factors can lead to a weak or non-existent signal:
-
Inactive Enzyme: The Cathepsin S enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Suboptimal Assay Conditions: The pH of the assay buffer is critical. Cathepsin S is notably active at a neutral pH, which distinguishes it from many other cathepsins that prefer acidic environments.[3] Ensure your buffer pH is appropriate for Cathepsin S activity.
-
Incorrect Reagent Concentrations: The concentrations of the enzyme or substrate may be too low. It is advisable to perform titration experiments to determine the optimal concentrations for your assay.
-
Substrate Degradation: this compound can be sensitive to light and improper storage. Ensure it is stored as recommended by the manufacturer, typically at -20°C and protected from light.
-
Instrument Settings: Verify that your fluorometer is set to the correct excitation and emission wavelengths for AMC.
Q4: I am observing high background fluorescence. What could be the reason?
High background fluorescence can mask the true signal from the enzymatic reaction. Common causes include:
-
Substrate Autohydrolysis: The this compound substrate may spontaneously hydrolyze in the assay buffer, releasing free AMC. This can be evaluated by running a "substrate only" control (without the enzyme).
-
Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent compounds. Using high-purity reagents and freshly prepared buffers can mitigate this issue.
-
Sample Autofluorescence: The biological sample itself (e.g., cell lysate) may possess intrinsic fluorescence. A "sample only" control (without the this compound substrate) should be included to measure this.
Q5: The signal in my assay is highly variable between replicates. What are the common causes of this inconsistency?
Inconsistent results can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors is a frequent cause of variability. Using calibrated pipettes and preparing master mixes for reagents can improve reproducibility.
-
Temperature Fluctuations: Inconsistent temperature across the microplate during incubation can lead to variations in enzyme activity. Ensure the plate is uniformly equilibrated to the assay temperature.
-
Well-to-Well Variability: Differences in the optical properties of the microplate wells can contribute to inconsistent readings. Using high-quality, black, opaque microplates is recommended for fluorescence assays.
-
Incomplete Mixing: Failure to properly mix the reagents in each well can result in non-uniform reaction rates.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound Cathepsin S assays.
Data Presentation: Troubleshooting Signal Variability
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Low or No Signal | 1. Inactive Cathepsin S | - Test enzyme activity with a new lot or a positive control. - Ensure proper storage and handling (avoid repeated freeze-thaw cycles). | Signal is restored to expected levels. |
| 2. Suboptimal pH | - Verify the pH of your assay buffer. Cathepsin S is active at neutral pH. | Increased enzyme activity and signal. | |
| 3. Insufficient Substrate/Enzyme | - Perform a titration of both enzyme and substrate to find optimal concentrations. | A linear increase in fluorescence over time is observed. | |
| High Background | 1. Substrate Autohydrolysis | - Run a "substrate only" control. - Prepare fresh substrate solution for each experiment. | Background fluorescence is significantly reduced. |
| 2. Reagent Contamination | - Use high-purity, sterile-filtered buffers. | Lower background signal in "no enzyme" controls. | |
| 3. Sample Autofluorescence | - Include a "sample only" control (without substrate). - Subtract the background fluorescence from your measurements. | More accurate quantification of enzyme activity. | |
| High Variability | 1. Pipetting Inaccuracy | - Use calibrated pipettes. - Prepare master mixes for reagents. | Improved consistency between replicate wells. |
| 2. Temperature Gradients | - Ensure uniform incubation temperature across the plate. | Reduced well-to-well variation in signal. | |
| 3. Incomplete Mixing | - Gently mix the plate after adding reagents. | More uniform reaction initiation and progression. | |
| Non-linear Reaction | 1. Substrate Depletion | - Use a lower enzyme concentration or a shorter reaction time. | The initial reaction rate is linear. |
| 2. Product Inhibition | - Dilute the sample to reduce the concentration of AMC. | Linearity of the reaction is improved. |
Experimental Protocols
Key Experiment: Cathepsin S Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Recombinant Cathepsin S
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the Cathepsin S enzyme and this compound substrate in the assay buffer to the desired working concentrations. Keep all solutions on ice.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted Cathepsin S enzyme solution to the appropriate wells.
-
Include control wells:
-
No Enzyme Control: Add 25 µL of assay buffer instead of the enzyme solution.
-
Inhibitor Control (Optional): Pre-incubate the enzyme with a known Cathepsin S inhibitor before adding the substrate.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the diluted this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.
-
Subtract the V₀ of the "no enzyme" control from the V₀ of the experimental wells to correct for background fluorescence.
-
The corrected reaction rate is proportional to the Cathepsin S activity in the sample.
-
Visualizations
Logical Relationships in Troubleshooting
Caption: Troubleshooting workflow for this compound signal variability.
Experimental Workflow for Cathepsin S Activity Assay
Caption: Standard workflow for a Cathepsin S enzymatic assay.
References
Ac-KQKLR-AMC substrate stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Ac-KQKLR-AMC fluorogenic substrate for Cathepsin S activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the enzymatic activity of Cathepsin S, a lysosomal cysteine protease. The substrate consists of a five-amino-acid peptide sequence (KQKLR) that is recognized and cleaved by Cathepsin S. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the peptide and the AMC molecule, free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored over time to determine the rate of the enzymatic reaction.[1][2]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The released AMC fluorophore is typically excited at a wavelength between 354 nm and 380 nm, with the emission measured between 442 nm and 460 nm.[1][3] It is recommended to confirm the optimal wavelengths for your specific instrument and buffer conditions.
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve the lyophilized this compound powder in a small amount of an organic solvent such as DMSO before diluting it into the aqueous assay buffer.[4] This helps to ensure complete dissolution and prevent precipitation. After dissolving in DMSO, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and performance of the substrate. The following table summarizes the recommended storage conditions for both the lyophilized powder and the substrate in solution.
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Lyophilized Powder | -80°C | 2 years | Store sealed, away from moisture. |
| Lyophilized Powder | -20°C | 1 year | Store sealed, away from moisture. |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Protect from light; avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Protect from light; avoid repeated freeze-thaw cycles. |
Data compiled from multiple sources.
Troubleshooting Guide
Issue 1: No or Very Low Fluorescence Signal
Potential Causes:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Incorrect Wavelength Settings: The plate reader may be set to the wrong excitation or emission wavelengths for free AMC.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for Cathepsin S activity.
-
Substrate Degradation: The substrate may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Verify Enzyme Activity: Test your enzyme with a known positive control or a fresh batch of enzyme.
-
Check Instrument Settings: Ensure your fluorometer is set to the correct excitation (354-380 nm) and emission (442-460 nm) wavelengths for AMC.
-
Optimize Assay Conditions: Confirm that the assay buffer pH and temperature are suitable for Cathepsin S.
-
Use Fresh Substrate: Prepare a fresh dilution of the substrate from a properly stored stock solution.
Issue 2: High Background Fluorescence
Potential Causes:
-
Substrate Autohydrolysis: The substrate may be unstable in the assay buffer and hydrolyzing spontaneously.
-
Contaminated Reagents: Buffers or water may be contaminated with fluorescent compounds.
-
Autofluorescence: Components in your sample (e.g., test compounds) may be intrinsically fluorescent.
Troubleshooting Steps:
-
Run a "No-Enzyme" Control: Incubate the substrate in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis. If this is high, consider preparing the substrate solution immediately before use.
-
Use High-Purity Reagents: Prepare fresh buffers using high-purity water and reagents.
-
Check for Autofluorescence: Measure the fluorescence of your sample components (e.g., test compounds, cell lysate) in the absence of the substrate.
Issue 3: Fluorescence Signal Decreases or Plateaus Quickly
Potential Causes:
-
Photobleaching: The AMC fluorophore can be destroyed by prolonged exposure to the excitation light.
-
Inner Filter Effect: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear signal.
-
Substrate Depletion: The enzyme may be too concentrated, leading to rapid consumption of the substrate.
Troubleshooting Steps:
-
Minimize Light Exposure: Reduce the duration and intensity of light exposure. If possible, use endpoint readings instead of continuous kinetic measurements.
-
Optimize Concentrations: Run the assay with lower concentrations of the enzyme or substrate to ensure you are in the linear range of detection.
-
Analyze Initial Rates: If the reaction curve is non-linear, calculate the initial velocity from the linear portion of the curve.
Experimental Protocols
General Cathepsin S Activity Assay Protocol
This protocol provides a general guideline for measuring Cathepsin S activity using this compound. Optimal conditions may vary depending on the enzyme source and experimental setup.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate assay buffer for Cathepsin S (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5). The optimal pH for Cathepsin S is acidic.
- Substrate Stock Solution: Dissolve lyophilized this compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C or -80°C.
- Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Prepare this solution fresh and protect it from light.
- Enzyme Solution: Dilute the Cathepsin S enzyme in chilled Assay Buffer to the desired concentration. Keep the enzyme on ice.
2. Assay Procedure:
- Set up a 96-well black microplate.
- Add 50 µL of the working substrate solution to each well.
- Include appropriate controls:
- Negative Control (No Enzyme): Add 50 µL of Assay Buffer.
- Positive Control: Add 50 µL of a known active Cathepsin S solution.
- Test Samples: Add 50 µL of your test samples (e.g., cell lysates, purified enzyme).
- Initiate the reaction by adding 50 µL of the enzyme solution to all wells except the negative control. The final volume in each well should be 100 µL.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence intensity (Ex: 354-380 nm, Em: 442-460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
3. Data Analysis:
- Subtract the background fluorescence (from the no-enzyme control) from all readings.
- Plot the fluorescence intensity versus time for each sample.
- Determine the reaction rate (slope) from the linear portion of the curve.
- Enzyme activity can be calculated by comparing the rates of test samples to a standard curve of free AMC.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound substrate-based assays.
Caption: Troubleshooting workflow for this compound assays.
References
Common assay artifacts with Ac-KQKLR-AMC and how to avoid them
Welcome to the technical support center for assays utilizing the fluorogenic substrate Ac-KQKLR-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorogenic peptide substrate. Its primary application is to measure the enzymatic activity of Cathepsin S, a lysosomal cysteine protease.[1][2][3] Cathepsin S cleaves the peptide bond C-terminal to the arginine (R) residue, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence is directly proportional to Cathepsin S activity and can be monitored in real-time. This substrate is widely used in drug discovery for screening potential Cathepsin S inhibitors.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC?
The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at a wavelength of 354-380 nm and emits fluorescence at 440-460 nm.[1][2] It is always recommended to confirm the optimal settings for your specific fluorescence microplate reader.
Q3: What is a typical concentration range for this compound in a Cathepsin S activity assay?
The optimal substrate concentration is dependent on the Michaelis-Menten constant (Km) of the enzyme. For Cathepsin S, a starting concentration range of 10-100 µM this compound is often used. It is crucial to determine the optimal concentration empirically for your specific assay conditions to ensure the reaction velocity is in the linear range.
Q4: How can I determine the optimal enzyme concentration for my assay?
The ideal enzyme concentration will result in a linear increase in fluorescence over the desired measurement period, with a signal significantly above the background. A good starting point is to perform an enzyme titration experiment with varying concentrations of Cathepsin S while keeping the this compound concentration constant. The goal is to find a concentration that yields a robust and linear reaction rate without rapidly depleting the substrate.
Troubleshooting Guides
This section addresses common issues encountered during assays with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Background Fluorescence in "No Enzyme" Control | 1. Substrate Autohydrolysis: The this compound substrate may be unstable and spontaneously hydrolyze in the assay buffer. 2. Contaminated Reagents: Assay buffers, water, or other reagents may be contaminated with fluorescent substances or proteases. 3. Well/Plate Autofluorescence: The microplate itself may contribute to the background signal. | 1. Substrate Stability: Prepare fresh substrate solutions for each experiment. Avoid prolonged storage of diluted substrate. Run a "substrate only" control to quantify the rate of spontaneous AMC release. Consider adjusting the buffer pH, as extreme pH can affect substrate stability. 2. Reagent Purity: Use high-purity, nuclease-free water and reagents. Filter-sterilize buffers if necessary. Test each component of the assay individually for fluorescence. 3. Plate Selection: Use black, opaque, non-binding microplates designed for fluorescence assays to minimize background and well-to-well crosstalk. |
| Non-Linear Reaction Progress Curves | 1. Substrate Depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate. 2. Enzyme Instability: The enzyme may lose activity over the course of the assay due to suboptimal buffer conditions (pH, ionic strength) or temperature. 3. Product Inhibition: The released AMC or the cleaved peptide fragment may inhibit the enzyme. | 1. Optimize Enzyme Concentration: Reduce the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the measurement period. 2. Assay Conditions: Ensure the assay buffer composition and pH are optimal for Cathepsin S activity and stability. Consider adding stabilizing agents like BSA or glycerol. Maintain a constant and optimal temperature. 3. Check for Inhibition: This is less common with AMC-based assays, but can be investigated by adding a known amount of AMC at the start of the reaction to see if it affects the initial rate. |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or test compounds. 2. Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. 3. Incomplete Mixing: Reagents are not uniformly mixed in the wells. | 1. Pipetting Technique: Use calibrated pipettes and practice consistent pipetting. Prepare a master mix for common reagents to minimize variability. 2. Temperature Control: Ensure the plate is uniformly equilibrated to the assay temperature before adding reagents and during the measurement. 3. Thorough Mixing: Ensure proper mixing after adding each component, without introducing bubbles. A brief plate centrifugation can help bring all reactants to the bottom of the well. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme or Substrate Concentration: The concentration of either the enzyme or substrate is too low. 2. Incorrect Instrument Settings: The excitation/emission wavelengths or the gain setting on the fluorometer are not optimal. 3. Fluorescence Quenching by Test Compounds: The compound being screened absorbs the excitation or emission light, or directly quenches the fluorescence of AMC. | 1. Concentration Optimization: Empirically determine the optimal concentrations of both enzyme and substrate. 2. Instrument Optimization: Verify the correct wavelength settings for AMC. Optimize the gain setting to maximize the signal without saturating the detector. 3. Quenching Control: Run a control experiment to assess if the test compound quenches AMC fluorescence (see Experimental Protocols). |
| False Positives in Inhibitor Screening | 1. Compound Autofluorescence: The test compound is fluorescent at the same wavelengths as AMC. 2. Compound Light Scattering: Precipitated compound can scatter light, leading to an artificially high signal. | 1. Autofluorescence Control: Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate (see Experimental Protocols). 2. Solubility Check: Visually inspect for compound precipitation. If solubility is an issue, consider lowering the compound concentration or adding a small amount of a non-ionic detergent like Triton X-100 if it does not affect enzyme activity. |
Experimental Protocols
Protocol 1: Cathepsin S Activity Assay
This protocol outlines a general procedure for measuring Cathepsin S activity using this compound.
Materials:
-
Recombinant human Cathepsin S
-
This compound substrate
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM DTT and 1 mM EDTA)
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the Cathepsin S enzyme to the desired working concentration in cold Assay Buffer.
-
Prepare serial dilutions of test compounds if performing an inhibition assay.
-
-
Assay Setup (96-well format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of test compound dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of diluted Cathepsin S to all wells except the "no enzyme" control wells (add 20 µL of Assay Buffer instead).
-
Include a "substrate only" control with 70 µL of Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final desired concentration).
-
Initiate the reaction by adding 20 µL of the this compound working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibitor screening, plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Assessing Compound Interference
This protocol helps determine if a test compound exhibits autofluorescence or causes fluorescence quenching.
Part A: Assessing Compound Autofluorescence
-
Plate Setup: In a black, opaque microplate, add serial dilutions of the test compound to wells containing only the Assay Buffer (no enzyme or substrate).
-
Fluorescence Reading: Measure the fluorescence at the same excitation and emission wavelengths used for the AMC assay.
-
Analysis: A significant fluorescence signal that is concentration-dependent indicates compound autofluorescence.
Part B: Assessing Fluorescence Quenching
-
Plate Setup: In a black, opaque microplate, add a fixed concentration of free AMC (equivalent to the expected amount produced in the enzymatic reaction) to all wells.
-
Add Compound: Add serial dilutions of the test compound to these wells. Include control wells with AMC and Assay Buffer only (no compound).
-
Fluorescence Reading: Measure the fluorescence intensity.
-
Analysis: A concentration-dependent decrease in the fluorescence signal in the presence of the test compound indicates quenching.
Mandatory Visualizations
Caption: Cathepsin S role in MHC Class II antigen presentation.
Caption: General workflow for a Cathepsin S activity assay.
Caption: Troubleshooting logic for this compound assays.
References
Improving signal-to-noise ratio in Cathepsin S fluorescent assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Cathepsin S (CatS) fluorescent assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the key sources of high background fluorescence in my Cathepsin S assay?
High background fluorescence can originate from several sources, significantly impacting your signal-to-noise ratio. The primary culprits include:
-
Autofluorescence: Endogenous molecules in cell lysates, such as NADH and riboflavin, can fluoresce at similar wavelengths to your reporter fluorophore.[1][2]
-
Substrate Instability: The fluorescent substrate may degrade spontaneously over time, releasing the fluorophore and generating a signal independent of enzyme activity.[1]
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent particles.[1]
-
Incorrect Microplate Type: Using clear or white microplates can lead to high background and well-to-well crosstalk. Black, opaque plates are highly recommended for fluorescence assays to minimize light scatter.[1]
Q2: How can I be sure the signal I'm detecting is specific to Cathepsin S activity?
Due to the overlapping substrate specificity among cysteine cathepsins like Cathepsin B and L, ensuring the signal is specific to Cathepsin S is crucial. Here are essential controls:
-
Specific Inhibitor Control: Use a known Cathepsin S inhibitor to treat a sample in parallel with your experimental samples. A significant reduction in fluorescence in the inhibitor-treated sample confirms that the signal is due to Cathepsin S activity. A general cysteine protease inhibitor like E-64 can also be used to confirm the signal is from this class of enzymes.
-
"No Enzyme" Control: This control contains all assay components except for the sample containing Cathepsin S. This helps determine the background fluorescence from the substrate and buffer alone.
-
Use a Highly Specific Substrate: Several substrates have been developed to be highly specific for Cathepsin S, such as Z-VVR-AFC or internally quenched fluorescent peptides like Mca-GRWPPMGLPWE-Lys(Dnp)-DArg-NH2.
Q3: What is the optimal pH for a Cathepsin S activity assay?
Cathepsin S is a lysosomal cysteine protease. While its activity in the lysosome occurs at an acidic pH, many in vitro assays are performed at a slightly acidic to neutral pH to maximize specificity and minimize the activity of other cathepsins. For example, some protocols recommend a pH of 5.5 for the digestion buffer, while others use a pH of 7.5 to reduce false-positive substrate conversion by other cathepsins. The optimal pH should be determined empirically for your specific experimental conditions and substrate.
Q4: How do I choose the right concentration of substrate for my assay?
The substrate concentration should be optimized to ensure the reaction rate is linear over the course of your measurement.
-
Too Low: If the substrate concentration is too low, the reaction may not proceed at a maximal rate, leading to an underestimation of enzyme activity.
-
Too High: Excessively high concentrations can lead to substrate inhibition or increased background fluorescence. It is recommended to perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) and use a concentration (often 2-10 times the Km) that results in a robust and linear signal.
Troubleshooting Guide
This guide addresses common problems encountered during Cathepsin S fluorescent assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Autofluorescence from sample: Cell lysates contain endogenous fluorescent molecules. | Run an "unlabeled" control (sample without the fluorescent probe) to quantify intrinsic autofluorescence. Consider using a probe with excitation/emission wavelengths in the red or near-infrared spectrum (>650 nm) to minimize this effect. |
| Substrate degradation: The fluorescent substrate is unstable and breaking down non-enzymatically. | Prepare substrate solutions fresh for each experiment and protect them from light. Run a "no enzyme" control to measure the rate of spontaneous substrate breakdown. | |
| Incorrect microplate: Using clear or white plates increases light scatter and crosstalk. | Use black, opaque microplates, which are recommended for fluorescence intensity assays to quench background and reduce crosstalk. | |
| Contaminated reagents: Buffers or water may contain fluorescent impurities. | Use high-purity, sterile-filtered water and buffers for all assay components. | |
| Low Signal or No Activity | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Ensure proper storage of the enzyme and lysates (typically at -80°C). Avoid repeated freeze-thaw cycles. Run a positive control with recombinant Cathepsin S to verify assay components are working. |
| Sub-optimal Assay Conditions: pH, temperature, or buffer components are not optimal for enzyme activity. | Optimize the reaction buffer pH (typically between 5.5 and 7.5). Ensure the assay is run at the recommended temperature (usually 37°C). Check for potential inhibitory compounds in your sample lysate. | |
| Insufficient Incubation Time: The reaction has not proceeded long enough to generate a detectable signal. | Increase the incubation time and take kinetic readings to determine the optimal endpoint. | |
| Incorrect filter set/wavelengths: The plate reader is not set to the correct excitation and emission wavelengths for the fluorophore. | Verify the excitation and emission maxima for your specific substrate (e.g., for AFC, Ex/Em = 400/505 nm). | |
| High Variability Between Replicates | Inaccurate Pipetting: Small volume variations can lead to large differences in signal. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all wells to minimize pipetting errors. |
| Incomplete Mixing: Reagents are not uniformly distributed in the wells. | Gently mix the plate on an orbital shaker after adding reagents, avoiding the introduction of air bubbles. | |
| "Edge Effect": Wells on the edge of the plate experience different temperature or evaporation rates. | Avoid using the outer wells of the plate for samples. Fill outer wells with buffer or water to create a more uniform environment. | |
| Air Bubbles in Wells: Bubbles can scatter light and interfere with fluorescence readings. | Centrifuge the plate briefly after adding all reagents to remove bubbles. Visually inspect wells before reading. |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes typical concentrations and conditions for a Cathepsin S fluorescent assay using a commercially available kit format.
| Component | Typical Concentration/Value | Purpose |
| Cell Lysate | 50-200 µg total protein | Source of Cathepsin S enzyme. |
| Reaction Buffer | 1X final concentration | Maintains optimal pH and contains necessary co-factors (e.g., DTT). |
| Substrate (e.g., Z-VVR-AFC) | 200 µM final concentration | Fluorogenic peptide cleaved by active Cathepsin S. |
| Inhibitor (Optional Control) | 10 µM final concentration | Specific inhibitor to confirm Cathepsin S-dependent signal. |
| Incubation Temperature | 37°C | Optimal temperature for enzymatic activity. |
| Incubation Time | 1-2 hours | Allows for sufficient product formation. Kinetic readings are recommended. |
| Excitation Wavelength (AFC) | 400 nm | Wavelength to excite the AFC fluorophore. |
| Emission Wavelength (AFC) | 505 nm | Wavelength at which AFC fluorescence is detected. |
Protocol: General Cathepsin S Activity Assay
This protocol is a generalized workflow based on common assay kits.
-
Sample Preparation:
-
Collect 1-5 million cells by centrifugation.
-
Lyse cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes to pellet debris.
-
Transfer the supernatant (lysate) to a new, pre-chilled tube.
-
-
Assay Setup:
-
In a black, flat-bottom 96-well plate, add your samples and controls in duplicate or triplicate.
-
Sample Wells: 50 µL of cell lysate.
-
Negative Control (Inhibitor): 50 µL of cell lysate pre-incubated with a specific Cathepsin S inhibitor.
-
Blank (No Enzyme): 50 µL of Cell Lysis Buffer.
-
Add 50 µL of Cathepsin S Reaction Buffer to all wells.
-
-
Reaction Initiation and Incubation:
-
Prepare a master mix of the substrate (e.g., 2 µL of 10 mM Z-VVR-AFC per well).
-
Add the substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. For kinetic assays, begin reading immediately.
-
-
Data Acquisition:
-
Measure fluorescence intensity using a microplate reader set to the appropriate wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Visual Guides
Experimental Workflow for Cathepsin S Assay
Caption: General workflow for a Cathepsin S fluorescent plate-based assay.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background fluorescence.
Cathepsin S Substrate Cleavage Pathway
Caption: Simplified pathway of fluorogenic substrate cleavage by Cathepsin S.
References
Effect of pH and buffer conditions on Ac-KQKLR-AMC activity
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH and buffer conditions on the enzymatic activity of proteases using the fluorogenic substrate Ac-KQKLR-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and how does it work?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. It is a known substrate for Cathepsin S.[1][2][3] The peptide sequence is recognized and cleaved by the enzyme, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). This cleavage results in a quantifiable increase in fluorescence intensity, which is directly proportional to the enzyme's activity under the specified assay conditions.[4] The excitation and emission wavelengths for free AMC are typically around 350-380 nm and 440-460 nm, respectively.[4]
Q2: What is the optimal pH for an enzyme assay using this compound?
The optimal pH is highly dependent on the specific enzyme being studied, as every enzyme has a characteristic pH range for maximum activity. Deviating from this optimal pH can lead to reduced efficiency or even denaturation of the enzyme. For example:
-
Many serine proteases like trypsin function optimally in slightly alkaline conditions, with recommended buffers often around pH 8.0 .
-
Other enzymes, such as certain proteinases, may show peak activity in a more neutral range of pH 6.5-7.5 .
-
Some enzymes, like carboxylesterase-1, can have an optimal pH as high as 8.5 to 9.0 .
It is crucial to determine the optimal pH for your specific enzyme empirically.
Q3: How do I choose the correct buffer for my experiment?
Selecting the right buffer is critical for reliable results. Key factors to consider include:
-
pH Compatibility: The buffer's pKa should be close to the desired experimental pH to ensure effective buffering capacity.
-
Buffer Stability: The chosen buffer should maintain a constant pH throughout the experiment, even with slight temperature fluctuations. Buffers like HEPES and MOPS are known for their stability.
-
Potential for Interaction: Buffer components should not interact with or inhibit the enzyme. For instance, high concentrations of phosphate have been shown to inhibit certain enzymes.
Q4: Can you recommend a starting buffer composition?
A common starting point for many protease assays is a Tris-based buffer. A typical formulation might be:
-
50 mM Tris-HCl
-
150 mM NaCl
-
1 mM CaCl₂
-
pH adjusted to 8.0
However, this should always be optimized for the specific enzyme and experimental goals.
Troubleshooting Guide
Q1: I am observing very low or no fluorescence signal. What is the problem?
Low signal can be attributed to several factors:
-
Suboptimal pH: The buffer pH may be outside the enzyme's active range, significantly reducing its activity.
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or denaturation caused by extreme pH.
-
Substrate Degradation: The this compound substrate may have degraded. It is typically recommended to prepare fresh substrate solutions from a stock stored in DMSO.
-
Incorrect Instrument Settings: Ensure the fluorescence plate reader is set to the correct excitation and emission wavelengths for free AMC (approx. 360-380 nm excitation, 440-460 nm emission).
Q2: My results show high variability between replicate wells or experiments. What could be the cause?
High variability can often be traced back to environmental or procedural inconsistencies:
-
pH Fluctuation: The pH of some buffers (like Tris) is sensitive to temperature changes. Ensure that the pH is adjusted at the intended experimental temperature and that the temperature is kept constant.
-
Enzyme Adsorption: Some enzymes, like kallikrein, can lose activity by adsorbing to the surface of plastic labware (e.g., microplates). This can be mitigated by including proteins like bovine serum albumin (BSA) in the buffer or by pre-treating the plate.
-
Inconsistent Reagent Preparation: Ensure all reagents, especially the enzyme and substrate dilutions, are prepared accurately and consistently across experiments.
Q3: The reaction kinetics appear nonlinear or inconsistent. Why is this happening?
If the reaction rate is not linear as expected, consider the following:
-
Substrate Depletion: If the enzyme concentration is too high or the reaction runs for too long, the substrate may be consumed, leading to a plateau in the signal.
-
pH Shift During Reaction: The enzymatic reaction itself might produce or consume protons, causing a shift in the assay buffer's pH if the buffering capacity is insufficient. This, in turn, would affect the enzyme's activity over time.
-
Inhibitors in the Sample: Contaminants in the enzyme preparation or sample could be inhibiting the reaction.
Data & Protocols
Data Presentation
Table 1: Recommended Starting Buffer Conditions for Protease Assays
| Buffer Component | Concentration | pH Range | Target Enzyme Class | Reference |
| Tris-HCl, NaCl, CaCl₂ | 50 mM, 150 mM, 1 mM | 7.5 - 8.5 | Serine Proteases (e.g., Trypsin, Kallikrein) | |
| MOPS, NaCl | 50 mM, 100 mM | 6.5 - 7.5 | General Use / When Phosphate Inhibits | |
| Citrate-Phosphate | 0.1 M - 0.2 M | 4.0 - 8.0 | Broad Range Screening | |
| Phosphate | 50 mM - 100 mM | 6.0 - 7.5 | General Use (check for inhibition) |
Table 2: Characteristics of Common Biological Buffers
| Buffer | pKa at 25°C | Useful pH Range | Temperature Sensitivity (d(pKa)/dT) |
| MES | 6.15 | 5.5 - 6.7 | -0.011 |
| Bis-Tris | 6.50 | 5.8 - 7.2 | -0.016 |
| PIPES | 6.80 | 6.1 - 7.5 | -0.0085 |
| MOPS | 7.20 | 6.5 - 7.9 | -0.015 |
| HEPES | 7.55 | 6.8 - 8.2 | -0.014 |
| Tris | 8.06 | 7.5 - 9.0 | -0.028 |
| CHES | 9.30 | 8.6 - 10.0 | -0.018 |
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal pH for Enzyme Activity
This protocol outlines a method to screen various pH values to find the optimal condition for your enzyme.
-
Prepare a Series of Buffers: Prepare several buffers (e.g., using a broad-range citrate-phosphate system or multiple different buffers like MES, HEPES, and Tris) with pH values ranging from 5.0 to 9.0 in 0.5 unit increments.
-
Prepare Reagents:
-
Enzyme Stock Solution: Dilute the enzyme to a working concentration in a neutral, low-salt buffer.
-
Substrate Stock Solution: Prepare a concentrated stock of this compound in DMSO (e.g., 10 mM).
-
-
Assay Setup:
-
In a 96-well black, flat-bottom plate, add the different pH buffers to separate wells.
-
Add the enzyme to each well and incubate for 5-10 minutes at the desired temperature to allow equilibration.
-
Initiate the reaction by adding the this compound substrate to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Ex/Em ≈ 360/460 nm) kinetically over a set period (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
For each pH value, calculate the initial reaction velocity (rate of fluorescence increase).
-
Plot the reaction velocity against the pH to visualize the pH optimum.
-
Caption: Workflow for determining the optimal pH for an enzyme assay.
Protocol 2: General Enzyme Activity Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare the optimized buffer at the correct pH, adjusted for the experimental temperature. An example is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Enzyme Working Solution: Dilute the enzyme stock to the final desired concentration in cold assay buffer just before use.
-
Substrate Working Solution: Dilute the this compound stock from DMSO into the assay buffer to the desired final concentration (e.g., 10-100 µM).
-
-
Assay Procedure:
-
Set the fluorescence plate reader to the experimental temperature.
-
Add assay buffer to all wells of a 96-well black plate.
-
Add the enzyme working solution to the appropriate wells. Include wells without enzyme as a background control.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
-
Measurement and Analysis:
-
Measure fluorescence kinetically (Ex/Em ≈ 360/460 nm).
-
Calculate the rate of reaction by determining the slope of the linear portion of the fluorescence vs. time plot.
-
If absolute quantification is needed, create a standard curve using known concentrations of free AMC.
-
References
Quenching and photobleaching issues with AMC fluorophore
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 7-Amino-4-methylcoumarin (AMC) fluorophore. Here, you will find information to address common issues such as fluorescence quenching and photobleaching to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low fluorescence signal in my AMC-based assay?
A1: Low fluorescence signal in an AMC-based assay can stem from several factors:
-
Incorrect Wavelength Settings: Ensure your fluorometer or plate reader is set to the optimal excitation and emission wavelengths for free AMC, which are typically around 340-380 nm for excitation and 440-460 nm for emission.[1][2][3] Note that the AMC-conjugated substrate has different spectral properties (approximately 330 nm excitation and 390 nm emission) and is quenched.[1][4]
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles. It is recommended to prepare fresh enzyme dilutions for each experiment.
-
Substrate Degradation: AMC-conjugated substrates can be sensitive to light and pH. They should be stored protected from light and dissolved in a suitable solvent like DMSO.
-
Suboptimal Assay Conditions: Factors such as incorrect buffer pH, low temperature (e.g., using ice-cold buffer), or suboptimal enzyme or substrate concentrations can all lead to reduced signal.
-
Instrument Malfunction: Verify that the instrument is functioning correctly by running a standard curve with free AMC to confirm its ability to detect the fluorophore.
Q2: My background fluorescence is too high. What are the common causes and solutions?
A2: High background fluorescence can significantly reduce the sensitivity of your assay. Common causes include:
-
Substrate Autohydrolysis: The AMC-conjugated substrate may be unstable in the assay buffer and spontaneously hydrolyze, releasing free AMC. This can be tested with a "no-enzyme" control. If autohydrolysis is significant, consider preparing the substrate solution fresh before use or exploring different buffer conditions.
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds. Test each component individually for fluorescence at the assay wavelengths.
-
Intrinsic Fluorescence of Test Compounds: In drug screening assays, the test compounds themselves may be fluorescent, interfering with the assay signal.
Q3: What is fluorescence quenching and how does it affect my AMC assay?
A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. In the context of AMC-based assays, the fluorescence of AMC is quenched when it is conjugated to a peptide or another molecule. This quenching is relieved upon enzymatic cleavage, leading to an increase in fluorescence. However, other factors can also cause quenching:
-
Inner Filter Effect: At high concentrations, the substrate or other molecules in the solution can absorb the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity. Diluting the sample can often mitigate this effect.
-
Quenching by Assay Components: Certain molecules, including some amino acids like tryptophan, tyrosine, histidine, and methionine, can act as quenchers. The presence of such molecules in your sample or buffer could reduce the fluorescence signal.
-
Static Quenching: When AMC is covalently linked to a peptide, the conjugated system of electrons is altered, which changes the energy gap for excitable electrons and results in a form of static quenching.
Q4: What is photobleaching and how can I minimize it?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence. AMC is susceptible to photobleaching, which can be a significant issue in experiments requiring long-term or high-intensity light exposure. To minimize photobleaching:
-
Reduce Light Exposure: Minimize the time the sample is exposed to the excitation light. Use the lowest possible light intensity that still provides a good signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate antifade reagents or oxygen scavengers in your mounting medium or imaging buffer to reduce the formation of reactive oxygen species that contribute to photobleaching.
-
Optimize Imaging Parameters: Use a sensitive detector that requires less excitation light. For time-lapse experiments, increase the interval between image captures.
-
Choose a More Photostable Fluorophore: If photobleaching remains a significant problem, consider using a more photostable alternative to AMC, such as Alexa Fluor 350.
Q5: Why are my results not reproducible?
A5: Lack of reproducibility can be caused by several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. It is advisable to avoid using the outer wells or to fill them with a blank solution.
-
Inconsistent Reagents: Using different batches of reagents or improperly stored reagents can introduce variability.
-
Temperature Fluctuations: Ensure that all assay components and the plate reader are at the same, stable temperature, as enzyme activity is highly temperature-dependent.
Quantitative Data Summary
The following tables summarize the key photophysical properties of the AMC fluorophore.
Table 1: Spectral Properties of AMC
| Property | Value | Reference(s) |
| Excitation Maximum | ~341-351 nm | |
| Emission Maximum | ~430-445 nm | |
| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ at 350 nm (for AMCA) | |
| Quantum Yield (Φ) | ~0.5-0.6 (in ethanol) |
Table 2: Factors Influencing AMC Fluorescence
| Factor | Effect on Fluorescence | Reference(s) |
| pH | Stable in the physiological pH range (approx. 6-8). Significant decrease in fluorescence below pH 2 and above pH 11. | |
| Solvent Polarity | An increase in solvent polarity generally leads to a red shift in the emission spectrum. | |
| Conjugation | Fluorescence is quenched when conjugated to peptides or other molecules. | |
| Temperature | Can affect enzyme kinetics and potentially the intrinsic fluorescence of AMC. |
Experimental Protocols & Methodologies
Protocol 1: Generating an AMC Standard Curve
An AMC standard curve is crucial for converting relative fluorescence units (RFU) to the concentration of the product formed in an enzymatic assay.
Materials:
-
7-Amino-4-methylcoumarin (AMC)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (specific to your experiment)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 1 mM AMC stock solution: Dissolve the appropriate amount of AMC in DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare serial dilutions: Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of known concentrations. The concentration range should encompass the expected concentrations of AMC produced in your enzymatic reaction.
-
Plate the standards: Add a fixed volume of each AMC dilution to the wells of a 96-well black microplate. Include a blank control containing only the assay buffer.
-
Measure fluorescence: Read the fluorescence of the plate using the appropriate excitation and emission wavelengths for free AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Plot the data: Subtract the average fluorescence of the blank wells from all measurements. Plot the background-corrected RFU values against the corresponding AMC concentrations. The resulting plot should be linear within a certain concentration range.
Visual Diagrams
Caption: Workflow for generating an AMC standard curve.
Caption: Troubleshooting workflow for low fluorescence signal in AMC assays.
References
Technical Support Center: Ac-KQKLR-AMC Fluorogenic Substrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Ac-KQKLR-AMC. The content is designed to address specific issues that may be encountered during experimental procedures, with a focus on non-specific cleavage.
Troubleshooting Guide & FAQs
This section addresses common problems and questions regarding the use of this compound in protease assays.
FAQs
-
Q1: What is the primary target protease for this compound? this compound is primarily designed as a fluorogenic substrate for Cathepsin S, a lysosomal cysteine protease.[1][2][3] Upon cleavage by Cathepsin S, the free 7-amino-4-methylcoumarin (AMC) fluorophore is released, resulting in a measurable increase in fluorescence.
-
Q2: Can other proteases cleave this compound? Yes, non-specific cleavage by other proteases is possible, particularly those with a preference for cleavage after basic amino acid residues like arginine (R) and lysine (K). While this compound is optimized for Cathepsin S, other cathepsins (e.g., Cathepsin B, K, L) and serine proteases like trypsin may exhibit some level of cross-reactivity. The degree of cleavage will depend on the specific enzyme and the assay conditions.
-
Q3: What are the optimal excitation and emission wavelengths for detecting AMC release? The free AMC fluorophore has an excitation maximum in the range of 345-380 nm and an emission maximum in the range of 440-460 nm.[4] It is recommended to determine the optimal wavelengths for your specific instrumentation.
-
Q4: How can I determine the optimal concentrations of enzyme and substrate for my assay? To determine the optimal concentrations, it is recommended to perform titration experiments. First, perform an enzyme titration with a fixed, saturating concentration of this compound to find the linear range of the enzyme concentration. Next, with a fixed optimal enzyme concentration, perform a substrate titration to determine the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[5]
Troubleshooting Common Issues
| Problem | Possible Causes | Recommended Solutions |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The substrate may be unstable and hydrolyze spontaneously in the assay buffer. 2. Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent compounds. 3. Non-specific Enzyme Activity: Proteases present in the sample or as contaminants in the enzyme preparation may cleave the substrate. | 1. Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of autohydrolysis. If high, consider preparing the substrate stock fresh and/or evaluating the stability of the substrate in your buffer. 2. Use high-purity reagents and sterile, nuclease-free water. Test individual components for fluorescence. 3. Include a "no-substrate" control to measure the intrinsic fluorescence of the enzyme sample. If high, consider further purification of your enzyme. To address contaminating proteases, include a cocktail of broad-spectrum protease inhibitors specific for enzyme classes not under investigation. |
| Low or No Signal | 1. Inactive Enzyme: The protease may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity. 3. Incorrect Wavelength Settings: The fluorometer is not set to the correct excitation and emission wavelengths for AMC. 4. Inhibitors in the Sample: The sample may contain endogenous or contaminating inhibitors of the protease. | 1. Run a positive control with a known active enzyme to verify assay components and conditions. 2. Consult the literature for the optimal pH and temperature for your specific protease. Perform a pH and temperature optimization matrix. 3. Verify the excitation and emission wavelengths are set correctly for AMC (Ex: ~360-380 nm, Em: ~440-460 nm). 4. If sample-derived inhibition is suspected, dilute the sample or perform a buffer exchange to remove potential inhibitors. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: The substrate is being consumed too rapidly, leading to a decrease in the reaction rate over time. 2. Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over the course of the measurement. 3. Photobleaching: The fluorescent product (AMC) may be losing its fluorescence due to prolonged exposure to the excitation light. | 1. Reduce the enzyme concentration or the incubation time. Ensure that you are measuring the initial velocity of the reaction. 2. Assess enzyme stability by pre-incubating it in the assay buffer for the duration of the planned experiment and then measuring its activity. 3. Reduce the intensity of the excitation light or the frequency of measurements. |
Non-specific Cleavage of this compound by Other Proteases
While this compound is a preferred substrate for Cathepsin S, other proteases can also hydrolyze this peptide. The following table summarizes the potential for non-specific cleavage by other common proteases based on their known substrate specificities. Quantitative kinetic data for the cleavage of this compound by these proteases is not widely available and should be determined empirically.
| Protease | Protease Class | Likelihood of Cleavage | Rationale for Potential Cleavage |
| Cathepsin K | Cysteine Protease | Possible | Cathepsin K has a preference for cleaving after basic residues, similar to Cathepsin S. |
| Cathepsin L | Cysteine Protease | Possible | Cathepsin L has broad specificity but is known to cleave substrates with basic residues in the P1 position. |
| Cathepsin B | Cysteine Protease | Possible | Cathepsin B can act as both an endopeptidase and a dipeptidyl carboxypeptidase, and it recognizes basic residues. |
| Trypsin | Serine Protease | Likely | Trypsin is a well-characterized serine protease that specifically cleaves peptide bonds C-terminal to lysine (K) and arginine (R) residues. |
Note: The catalytic efficiency (kcat/Km) is the most informative parameter for comparing the specificity of different proteases for a given substrate. A higher kcat/Km value indicates a higher substrate preference.
Experimental Protocols
Protocol for Determining Kinetic Parameters (Km and kcat)
This protocol provides a general framework for determining the Michaelis-Menten kinetic parameters for a protease using this compound.
Materials:
-
Purified protease of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 mM DTT; optimal buffer composition may vary depending on the protease)
-
DMSO (for dissolving the substrate)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C or below, protected from light.
-
Enzyme Working Solution: Dilute the purified protease to a final concentration within the linear range (determined from an enzyme titration experiment) in cold assay buffer immediately before use.
-
Substrate Dilutions: Prepare a series of serial dilutions of the this compound stock solution in assay buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).
-
-
Assay Setup:
-
Add a fixed volume of assay buffer to each well of the 96-well plate.
-
Add the diluted substrate solutions to the appropriate wells in triplicate.
-
Include a "no-enzyme" control for each substrate concentration to measure background fluorescence and substrate autohydrolysis.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
Initiate the reaction by adding a fixed volume of the enzyme working solution to all wells (except the "no-enzyme" controls).
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) at regular intervals (e.g., every 60 seconds) for a period sufficient to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V0) from the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of product formed using a standard curve of free AMC.
-
Plot V0 versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.
-
Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and mitigating non-specific cleavage of a fluorogenic substrate in a protease assay.
Caption: Workflow for troubleshooting non-specific cleavage.
References
Data analysis and interpretation for Ac-KQKLR-AMC kinetic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis and interpretation of Ac-KQKLR-AMC kinetic assays. The content is tailored for researchers, scientists, and drug development professionals.
Assay Principle
The this compound assay is a fluorogenic method used to measure the activity of specific proteases, most notably Cathepsin S.[1][2][3][4] The substrate, this compound, consists of a peptide sequence (Ac-KQKLR) recognized by the enzyme, which is covalently linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).
Initially, the substrate is non-fluorescent. When the enzyme cleaves the peptide bond, it liberates free AMC.[5] This free AMC is highly fluorescent and can be detected using a fluorescence plate reader or spectrofluorometer. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Caption: Workflow of the this compound fluorogenic assay principle.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a fluorogenic substrate used to measure the enzymatic activity of the lysosomal cysteine protease Cathepsin S. It contains the peptide sequence Ac-Lys-Gln-Lys-Leu-Arg linked to the fluorophore 7-amino-4-methylcoumarin (AMC).
Q2: What are the recommended excitation and emission wavelengths for detecting AMC? A2: The liberated AMC fluorophore is typically detected with an excitation wavelength in the range of 354-380 nm and an emission wavelength between 440-460 nm. It is advisable to confirm the optimal settings for your specific instrument.
Q3: What type of microplate should be used for this fluorescence-based assay? A3: For fluorescence assays, it is best to use black, opaque microplates, preferably with clear bottoms. This minimizes background fluorescence and prevents light leakage between wells, which can interfere with signal detection.
Q4: Why is an AMC standard curve necessary? A4: An AMC standard curve is essential for converting the relative fluorescence units (RFU) measured by the instrument into the actual concentration of the product formed (e.g., in µM). This allows for the calculation of the reaction velocity in terms of molarity per unit of time (e.g., µM/min), which is crucial for accurate kinetic analysis.
Q5: What are the critical controls to include in the experiment? A5: Several controls are necessary for accurate results:
-
No-Enzyme Control: Contains the substrate and buffer but no enzyme. This measures the rate of spontaneous substrate degradation (autohydrolysis).
-
No-Substrate Control: Contains the enzyme and buffer but no substrate. This measures the intrinsic fluorescence of the enzyme preparation.
-
Positive Control: A known active enzyme to ensure the assay is working correctly.
-
Vehicle Control: If testing inhibitors dissolved in a solvent like DMSO, this control contains the enzyme, substrate, and an equivalent amount of the solvent to account for any effects of the solvent on enzyme activity.
Experimental Protocols
Protocol 1: Reagent Preparation
Proper preparation of reagents is critical for a successful assay.
| Reagent | Preparation and Storage Guidelines |
| Assay Buffer | A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. The optimal pH and ionic strength may vary depending on the specific enzyme; consult relevant literature for your enzyme of interest. Store at 4°C. |
| This compound Stock Solution | Dissolve the lyophilized substrate in 100% DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Enzyme Stock Solution | Reconstitute the purified enzyme in an appropriate buffer as recommended by the supplier. In general, handle enzymes on ice. Aliquot and store at -20°C or -80°C to maintain activity. |
| AMC Standard Stock Solution | Dissolve pure AMC in DMSO to a concentration of 1 mM. Store at 4°C, protected from light. |
Protocol 2: AMC Standard Curve Generation
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer.
-
Add the dilutions to a 96-well black microplate to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 7.5, 10 µM).
-
Bring the final volume in each well to the same total volume as your kinetic assay (e.g., 100 µL) with assay buffer.
-
Measure the fluorescence intensity (Ex: ~380 nm, Em: ~460 nm).
-
Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression. The slope of this line (RFU/µM) will be used to convert reaction rates into molar concentrations.
Protocol 3: Kinetic Assay Procedure
This procedure outlines the steps for measuring enzyme activity in a 96-well plate format.
Caption: General experimental workflow for the this compound kinetic assay.
-
Plate Setup: Add assay buffer and the desired amount of enzyme solution to the wells of a black 96-well microplate. Include all necessary controls.
-
Temperature Equilibration: Incubate the plate at the desired assay temperature (e.g., 30°C or 37°C) for 5-10 minutes to ensure uniformity.
-
Initiate Reaction: To start the reaction, add the this compound substrate to each well. Mix thoroughly but gently to avoid introducing bubbles.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 30-60 seconds for a set period (e.g., 15-30 minutes).
Data Analysis and Interpretation
-
Calculate Initial Velocity: Plot fluorescence (RFU) versus time (minutes) for each reaction. Identify the initial linear portion of the curve. The slope of this line is the initial reaction rate in RFU/min. Ensure that less than 10-15% of the substrate is consumed during this period to maintain linearity.
-
Convert to Molar Rate: Use the slope from the AMC standard curve to convert the initial rate from RFU/min to µM/min.
-
Velocity (µM/min) = (Slope from kinetic data [RFU/min]) / (Slope from AMC standard curve [RFU/µM])
-
-
Determine Kinetic Parameters: To determine Michaelis-Menten constants (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
| Kinetic Parameter | Description |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. |
Troubleshooting Guide
Caption: A logical flowchart for troubleshooting common this compound assay issues.
| Issue | Potential Causes | Troubleshooting Steps |
| High Background Fluorescence | 1. Substrate Instability: The substrate is spontaneously degrading (autohydrolysis). 2. Contaminated Reagents: Buffers or other components are contaminated with fluorescent substances or proteases. 3. Plate Autofluorescence: The microplate itself is contributing to the signal. | 1. Prepare fresh substrate solutions for each experiment and protect them from light. Run a "substrate only" control to quantify autohydrolysis. 2. Use high-purity reagents and sterile, dedicated solutions. Filter buffers if necessary. 3. Use high-quality, black, opaque microplates designed for fluorescence. |
| Low Signal-to-Noise Ratio | 1. Low Enzyme Activity: The enzyme may be inactive due to improper storage or handling. 2. Suboptimal Concentrations: Enzyme or substrate concentrations are too low for detection. 3. Incorrect Instrument Settings: The gain setting on the fluorescence reader is too low. | 1. Verify enzyme activity with a positive control or a new batch of enzyme. 2. Systematically titrate the concentrations of both the enzyme and the substrate to find the optimal range. 3. Adjust the gain setting on the instrument to amplify the signal, ensuring it does not saturate the detector. |
| Inconsistent Results (High Well-to-Well Variability) | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. 3. Incomplete Mixing: Reagents are not mixed thoroughly in the wells. | 1. Use calibrated pipettes and practice consistent technique. Prepare a master mix for common reagents to be distributed to replicate wells. 2. Ensure the plate is uniformly equilibrated to the assay temperature before adding reagents and during measurement. 3. Ensure proper mixing after adding each component, without introducing bubbles. |
| Non-Linear Reaction Curves (Plateau Quickly) | 1. Substrate Depletion: A significant portion of the substrate (>10-15%) is consumed, causing the reaction to slow down. 2. Enzyme Instability: The enzyme loses activity over the course of the assay. 3. Product Inhibition: The product of the reaction is inhibiting the enzyme. | 1. Reduce the enzyme concentration or shorten the reaction time to ensure you are measuring the true initial velocity. 2. Add stabilizing agents like BSA or glycerol to the buffer. 3. Analyze only the initial linear phase of the reaction to determine the rate. |
| Substrate Precipitation | 1. Inappropriate Solvent: The substrate is not fully dissolved in the initial solvent. 2. Poor Solubility: The substrate precipitates when diluted into the aqueous assay buffer. | 1. Ensure the substrate is fully dissolved in a solvent like 100% DMSO before preparing working dilutions. 2. Use a co-solvent in the final assay buffer, but ensure its final concentration does not inhibit the enzyme. Gentle sonication can also aid dissolution. |
References
Validation & Comparative
Validating the Specificity of Ac-KQKLR-AMC for Cathepsin S: A Comparative Guide
For researchers in immunology, oncology, and neurodegenerative disease, accurate measurement of Cathepsin S (CTSS) activity is crucial for understanding its role in pathogenesis and for the development of targeted therapeutics. The fluorogenic substrate Ac-KQKLR-AMC is a widely used tool for this purpose. This guide provides a comprehensive comparison of this compound with alternative substrates, focusing on specificity, kinetic performance, and experimental protocols to aid researchers in making informed decisions for their assays.
Executive Summary
While this compound is a commonly used substrate for measuring Cathepsin S activity, its specificity against other closely related human cathepsins is not extensively documented in publicly available literature. This guide presents a comparison with an alternative substrate, Z-VVR-AFC, and a highly specific, novel substrate, Mca-GRWPPMGLPWE-Lys(Dnp)-DArg-NH2 (PMGLP), for which comparative kinetic data is available. The data underscores the importance of validating substrate specificity for accurate assessment of Cathepsin S activity, especially in complex biological samples where multiple cathepsins may be present.
Data Presentation: Substrate Performance Comparison
The following table summarizes the available kinetic data for different fluorogenic substrates against a panel of human cathepsins. The catalytic efficiency (kcat/Km) is a critical parameter for evaluating the specificity of a substrate, with higher values indicating more efficient cleavage by the enzyme.
| Substrate | Target Cathepsin | Cathepsin S | Cathepsin L | Cathepsin B | Cathepsin K | Cathepsin V |
| This compound | Cathepsin S | Data not available | Data not available | Data not available | Data not available | Data not available |
| Z-VVR-AFC | Cathepsin S | Data not available | Data not available | Data not available | Data not available | Data not available |
| PMGLP | Cathepsin S | 1.018 µM⁻¹s⁻¹ | 0.032 µM⁻¹s⁻¹ | 0.004 µM⁻¹s⁻¹ | Not Reported | Not Reported |
In-Depth Analysis
This compound: This substrate is widely marketed for Cathepsin S assays.[1][2][3][4][5] Commercial kits often include a specific Cathepsin S inhibitor, such as Z-Phe-Leu-COCHO, to help validate the specificity of the measured activity within a given experimental setup. However, the lack of comprehensive, publicly available kinetic data comparing its cleavage by a panel of other human cathepsins makes it difficult to assess its inherent specificity. Researchers using this substrate are strongly encouraged to perform their own validation experiments, particularly when working with samples known to contain other active cysteine proteases.
Z-VVR-AFC: Similar to this compound, Z-VVR-AFC is another commercially available substrate for measuring Cathepsin S activity. Assay kits utilizing this substrate are also available. The VVR sequence is cited as the preferred cleavage sequence for Cathepsin S. However, like this compound, there is a lack of published, direct comparative data on its specificity against other cathepsins.
Mca-GRWPPMGLPWE-Lys(Dnp)-DArg-NH2 (PMGLP): This novel substrate was designed for high specificity towards Cathepsin S. A detailed kinetic analysis demonstrated a 32-fold and 255-fold greater catalytic efficiency for Cathepsin S compared to Cathepsin L and Cathepsin B, respectively. This substrate serves as an excellent example of a highly specific tool for measuring Cathepsin S activity and provides a valuable benchmark for evaluating other substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for using this compound and Z-VVR-AFC based on commercially available assay kits.
Cathepsin S Activity Assay using this compound
This protocol is adapted from the Cayman Chemical Cathepsin S Cell-Based Assay Kit datasheet.
1. Reagent Preparation:
-
Assay Buffer: Dilute a 10X Tris-based saline (TBS) buffer to 1X with distilled water.
-
Substrate Solution: Add 20 µl of 10 mM this compound stock solution to 1 ml of Assay Buffer. Prepare fresh and keep at 4°C for up to one hour.
-
Positive Control: A cell lysate with high Cathepsin S activity (e.g., Raw 264.7 cell lysate) can be used.
-
Inhibitor Solution: A specific Cathepsin S inhibitor (e.g., Z-Phe-Leu-COCHO) should be used to confirm specificity. Dilute the inhibitor in Assay Buffer according to the manufacturer's instructions.
2. Assay Procedure:
-
In a 96-well black plate, add 90 µl of your sample (e.g., cell lysate supernatant).
-
To control wells, add 90 µl of positive control lysate.
-
To specificity control wells, add 10 µl of the diluted Cathepsin S Inhibitor Solution to your sample wells and incubate for a recommended time (e.g., 15 minutes) at room temperature. To other wells, add 10 µl of Assay Buffer.
-
Initiate the reaction by adding 10 µl of the Substrate Solution to all wells.
-
Cover the plate and incubate at 37°C for 60 minutes.
-
Read the fluorescence intensity using an excitation wavelength of 354 nm and an emission wavelength of 442 nm.
Cathepsin S Activity Assay using Z-VVR-AFC
This protocol is adapted from the Sigma-Aldrich Cathepsin S Assay Kit technical bulletin.
1. Reagent Preparation:
-
CS Reaction Buffer: Provided in the kit.
-
CS Cell Lysis Buffer: Provided in the kit.
-
CS Substrate (Z-VVR-AFC): 10 mM stock solution.
-
CS Inhibitor: Provided for specificity control.
2. Sample Preparation:
-
Collect 1-5 x 10^6 cells and centrifuge.
-
Lyse the cell pellet in 50 µl of chilled CS Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes and collect the supernatant.
3. Assay Procedure:
-
Add 50 µl of the cell lysate to a 96-well plate.
-
Add 50 µl of CS Reaction Buffer to each well.
-
For inhibitor controls, pre-incubate the lysate with the CS inhibitor.
-
Add 2 µl of 10 mM CS Substrate Z-VVR-AFC to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Visualizing the Workflow
To better understand the experimental process and the underlying principles, the following diagrams illustrate the assay workflow and the enzymatic reaction.
Conclusion and Recommendations
The selection of an appropriate substrate is paramount for the accurate quantification of Cathepsin S activity. While this compound is a readily available and commonly used substrate, the lack of comprehensive, publicly accessible specificity data is a significant limitation.
For researchers requiring high confidence in the specificity of their Cathepsin S activity measurements, the following is recommended:
-
Consider Highly Specific Substrates: When possible, utilize substrates like PMGLP that have been rigorously characterized and shown to have high specificity for Cathepsin S over other cathepsins.
-
Thorough Validation: If using this compound or Z-VVR-AFC, it is essential to perform robust validation experiments. This should include the use of highly specific Cathepsin S inhibitors to confirm that the measured activity is indeed from Cathepsin S. Additionally, if possible, using recombinant enzymes of other cathepsins to test for cross-reactivity is advisable.
Further head-to-head comparisons of commercially available Cathepsin S substrates against a broad panel of human cathepsins are needed to provide the research community with the data required to make fully informed decisions.
References
A Comparative Guide to Fluorogenic Substrates for Cathepsin S Activity: Ac-KQKLR-AMC vs. Z-VVR-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used fluorogenic substrates for measuring the activity of Cathepsin S: Acetyl-Lys-Gln-Lys-Leu-Arg-7-amino-4-methylcoumarin (Ac-KQKLR-AMC) and Z-Val-Val-Arg-7-amino-4-methylcoumarin (Z-VVR-AMC). The selection of an appropriate substrate is critical for the accurate assessment of enzyme activity in drug discovery and biomedical research. This document aims to provide an objective comparison based on available experimental data to aid in this selection process.
Introduction to Cathepsin S and its Fluorogenic Substrates
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules, a key step in the antigen presentation pathway.[1][2] Its involvement in various physiological and pathological processes, including immune responses, makes it a significant target for therapeutic intervention.
Fluorogenic substrates are invaluable tools for studying enzyme kinetics and for high-throughput screening of potential inhibitors. These molecules consist of a peptide sequence recognized by the target enzyme, linked to a fluorescent reporter molecule (fluorophore). Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence intensity.
Both this compound and Z-VVR-AMC are designed to be recognized and cleaved by Cathepsin S, leading to the release of a fluorescent aminomethylcoumarin (AMC) or a derivative.
Quantitative Data Comparison
| Feature | This compound | Z-VVR-AMC / Z-VVR-AFC |
| Peptide Sequence | Ac-Lys-Gln-Lys-Leu-Arg | Z-Val-Val-Arg |
| Fluorophore | AMC (7-amino-4-methylcoumarin) | AMC or AFC (7-amino-4-trifluoromethylcoumarin) |
| Excitation Wavelength | ~354 nm[3] | ~400 nm (for AFC) |
| Emission Wavelength | ~442 nm[3] | ~505 nm (for AFC) |
| Reported Specificity | Described as a Cathepsin S-specific substrate.[4] | Described as a preferred substrate for Cathepsin S. |
Note: Z-VVR-AFC is a close analog of Z-VVR-AMC, utilizing a different coumarin derivative with shifted excitation and emission spectra.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative protocols for measuring Cathepsin S activity using this compound and Z-VVR-AFC, based on commercially available assay kits and literature.
Cathepsin S Activity Assay Protocol using this compound
This protocol is adapted from a commercially available cell-based assay kit.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer, for example, a Tris-based buffer (TBS) at a physiological pH.
-
Substrate Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Immediately before use, dilute the stock solution to the desired working concentration in the assay buffer. A typical final concentration might be in the low micromolar range.
-
Enzyme Solution: Prepare purified recombinant Cathepsin S or cell lysates containing Cathepsin S in the assay buffer.
-
Inhibitor Solution (Optional): A specific Cathepsin S inhibitor can be used as a negative control to confirm that the observed activity is due to Cathepsin S.
2. Assay Procedure:
-
Pipette the enzyme solution or cell lysate into the wells of a black 96-well microplate.
-
Add the assay buffer to each well.
-
For negative control wells, add the Cathepsin S inhibitor and incubate for a short period.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~354 nm and an emission wavelength of ~442 nm using a fluorescence plate reader.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
3. Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve.
-
Subtract the rate of the inhibitor-containing negative control from the rates of the experimental wells to determine the specific Cathepsin S activity.
Cathepsin S Activity Assay Protocol using Z-VVR-AFC
This protocol is based on a commercially available inhibitor screening kit.
1. Reagent Preparation:
-
Reaction Buffer: Prepare a reaction buffer suitable for Cathepsin S activity, which may contain reducing agents like DTT to ensure the catalytic cysteine residue is in its active state.
-
Substrate Solution: Dissolve Z-VVR-AFC in DMSO to make a stock solution (e.g., 10 mM). Dilute this stock in the reaction buffer to the final working concentration.
-
Enzyme Solution: Use purified human Cathepsin S, diluted in the reaction buffer.
-
Test Compounds/Inhibitors: Prepare solutions of potential inhibitors in the reaction buffer.
2. Assay Procedure:
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add the test compounds or vehicle control to the respective wells and incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Start the enzymatic reaction by adding the Z-VVR-AFC substrate solution.
-
Measure the fluorescence intensity immediately and kinetically over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
3. Data Analysis:
-
Determine the reaction rate by calculating the slope of the linear phase of the fluorescence increase over time.
-
Compare the rates in the presence of test compounds to the vehicle control to determine the percentage of inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Cathepsin S plays a pivotal role in the MHC class II antigen presentation pathway. The following diagram illustrates this process.
Caption: Cathepsin S in the MHC Class II Antigen Presentation Pathway.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for comparing the activity of Cathepsin S with two different substrates.
Caption: Workflow for Comparing Cathepsin S Substrate Activity.
Conclusion
Both this compound and Z-VVR-AMC (or its AFC variant) are valuable tools for the measurement of Cathepsin S activity. The choice between them may depend on several factors:
-
Specificity: While both are reported to be effective for Cathepsin S, the potential for cross-reactivity with other cathepsins should be considered, especially when working with complex biological samples like cell lysates. It is often advisable to use a specific Cathepsin S inhibitor to confirm the specificity of the signal.
-
Instrumentation: The different excitation and emission wavelengths of the AMC and AFC fluorophores necessitate the availability of appropriate filters or monochromator settings on the fluorescence plate reader.
-
Experimental Context: For high-throughput screening of inhibitors, the substrate with the most robust and reproducible signal under the specific assay conditions should be chosen.
Due to the lack of publicly available, direct comparative kinetic data, it is recommended that researchers perform a head-to-head comparison of these substrates in their own experimental system to determine which one provides the optimal performance for their specific research needs. This empirical validation will ensure the most accurate and reliable measurement of Cathepsin S activity.
References
- 1. Specificity of human cathepsin S determined by processing of peptide substrates and MHC class II-associated invariant chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity determinants of human cathepsin s revealed by crystal structures of complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Ac-KQKLR-AMC Cross-reactivity with Cathepsins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fluorogenic substrate Ac-KQKLR-AMC, primarily recognized for its use in assaying Cathepsin S activity. While direct quantitative data on its cross-reactivity with a broad panel of other cathepsins is not extensively available in peer-reviewed literature, this document outlines the current understanding of its primary target and provides a standardized experimental protocol for researchers to conduct their own selectivity studies.
Introduction to this compound
This compound is a synthetic peptide substrate consisting of the amino acid sequence Acetyl-Lysine-Glutamine-Lysine-Leucine-Arginine conjugated to 7-amino-4-methylcoumarin (AMC). Cleavage of the amide bond between the peptide and the AMC fluorophore by an active cathepsin results in a measurable increase in fluorescence, providing a sensitive method for determining enzymatic activity. This substrate is widely cited as a tool for measuring the activity of Cathepsin S, a cysteine protease involved in various physiological and pathological processes, including immune response and cancer.[1][2][3]
Primary Target: Cathepsin S
This compound is predominantly utilized as a substrate for Cathepsin S.[1][2] Cathepsin S exhibits endopeptidase activity and plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells. The specificity of this compound for Cathepsin S is attributed to the particular amino acid sequence which is recognized by the active site of the enzyme.
Cross-reactivity with Other Cathepsins: An Overview
A comprehensive, publicly available dataset quantifying the cross-reactivity of this compound with a wide range of other human cathepsins (e.g., Cathepsin B, K, L, V) through kinetic parameters such as Km and kcat is currently limited. The selectivity of any given substrate is rarely absolute, and some level of off-target activity is often observed, particularly with proteases that share structural similarities in their active sites. Given the conserved nature of the papain-like cysteine protease family to which many cathepsins belong, it is plausible that this compound may be cleaved by other cathepsins, albeit likely with lower efficiency than Cathepsin S.
Without specific experimental data, a definitive comparison of cleavage efficiency across the cathepsin family cannot be presented. Researchers are therefore encouraged to perform their own selectivity profiling of this compound against a panel of relevant cathepsins to ensure the validity of their findings when using this substrate.
Data on Cathepsin Activity with this compound
| Cathepsin Isoform | Michaelis Constant (Km) (µM) | Catalytic Rate Constant (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Relative Activity (%) vs. Cathepsin S |
| Cathepsin S | Data not available | Data not available | Data not available | 100 |
| Cathepsin K | Data not available | Data not available | Data not available | Data not available |
| Cathepsin L | Data not available | Data not available | Data not available | Data not available |
| Cathepsin B | Data not available | Data not available | Data not available | Data not available |
| Cathepsin V | Data not available | Data not available | Data not available | Data not available |
| Other Cathepsins | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol for Assessing Cross-reactivity
The following is a generalized protocol for determining the kinetic parameters of this compound with various cathepsins. This protocol is based on standard methodologies for enzymatic assays with fluorogenic substrates.
1. Materials:
-
Recombinant human cathepsins (S, K, L, B, V, etc.) of high purity.
-
This compound substrate.
-
Assay Buffer: Typically a sodium acetate or sodium phosphate buffer at a pH optimal for the specific cathepsin being tested (e.g., pH 5.5 for many lysosomal cathepsins), containing a reducing agent like dithiothreitol (DTT) or L-cysteine to ensure the active site cysteine is in a reduced state, and a chelating agent such as EDTA.
-
96-well black microplates, suitable for fluorescence measurements.
-
A microplate reader capable of fluorescence excitation at ~355 nm and emission detection at ~460 nm.
2. Enzyme Activation:
-
Prior to the assay, activate the recombinant cathepsins according to the manufacturer's instructions. This often involves incubation in the assay buffer containing the reducing agent for a specified time at a specific temperature (e.g., 15-30 minutes at 37°C).
3. Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Prepare a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., from 0.1 to 10 times the expected Km).
4. Kinetic Assay:
-
To each well of the microplate, add the appropriate volume of assay buffer and the substrate at the desired final concentration.
-
Initiate the reaction by adding a fixed, low concentration of the activated cathepsin to each well. The final enzyme concentration should be chosen to ensure a linear rate of product formation over the course of the measurement.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Monitor the increase in fluorescence intensity over time. Record data points at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish the initial velocity (e.g., 15-30 minutes).
5. Data Analysis:
-
Convert the rate of fluorescence increase (RFU/s) to the rate of substrate cleavage (mol/s) using a standard curve of free AMC.
-
Plot the initial reaction velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the kcat value from Vmax and the enzyme concentration used in the assay (Vmax = kcat * [E]).
-
Calculate the catalytic efficiency as kcat/Km.
-
Compare the catalytic efficiencies of the different cathepsins to determine the relative selectivity of this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the cross-reactivity of a fluorogenic substrate with a panel of proteases.
Caption: Experimental workflow for cathepsin cross-reactivity profiling.
Conclusion
References
Unveiling the Kinetics: A Comparative Guide to Fluorogenic Substrates for Cathepsin S
For researchers, scientists, and drug development professionals engaged in the study of Cathepsin S, the selection of an appropriate substrate is paramount for accurate enzymatic characterization and inhibitor screening. This guide provides a comparative analysis of fluorogenic substrates for Cathepsin S, focusing on their kinetic constants (Km and kcat) and the experimental protocols for their determination. We present a detailed look at a highly selective substrate and discuss its performance relative to other cathepsins, supported by experimental data.
Cathepsin S: A Key Player in Immunology and Beyond
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the processing of the invariant chain, a critical step in the MHC class II antigen presentation pathway.[1][2] This function positions Cathepsin S as a key mediator in the initiation of immune responses. Dysregulation of Cathepsin S activity has been implicated in various pathological conditions, including autoimmune diseases, making it an attractive therapeutic target. Accurate measurement of Cathepsin S activity is therefore essential for both basic research and drug discovery efforts.
Kinetic Performance of a Highly Selective Fluorogenic Substrate
The catalytic efficiency (kcat/Km) of this substrate for Cathepsin S is significantly higher than for other related cathepsins, highlighting its specificity. This makes it an excellent tool for selectively measuring Cathepsin S activity even in complex biological samples where other cathepsins may be present.
| Enzyme | Substrate | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Cathepsin S | Mca-GRWPPMGLPWE-Lys(Dnp)-DArg-NH2 | 1.018 | |
| Cathepsin B | Mca-GRWPPMGLPWE-Lys(Dnp)-DArg-NH2 | 0.004 | |
| Cathepsin L | Mca-GRWPPMGLPWE-Lys(Dnp)-DArg-NH2 | 0.032 |
Experimental Protocol for Determining Kinetic Constants
The following is a generalized protocol for determining the kinetic parameters (Km and kcat) of Cathepsin S with a fluorogenic substrate. This protocol is based on established methodologies for enzymatic assays.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic peptide substrate (e.g., Mca-GRWPPMGLPWE-Lys(Dnp)-DArg-NH2)
-
Assay Buffer: 50 mM sodium acetate buffer, pH 5.5, containing 4 mM dithiothreitol (DTT)
-
Microplate reader capable of fluorescence detection (e.g., excitation at 340 nm, emission at 405 nm for Mca-containing substrates)
-
96-well black microplates
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of recombinant Cathepsin S in a suitable buffer. The final enzyme concentration in the assay will need to be optimized.
-
Prepare a series of substrate dilutions in the assay buffer at various concentrations, typically spanning from below to above the expected Km value.
-
-
Enzyme Activity Assay:
-
To each well of a 96-well black microplate, add a fixed amount of the Cathepsin S enzyme solution.
-
Initiate the enzymatic reaction by adding the different concentrations of the substrate to the wells. The final volume in each well should be constant.
-
Immediately place the microplate in a pre-warmed microplate reader (typically at 37°C).
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time. The cleavage of the fluorogenic substrate by Cathepsin S releases a fluorescent group (e.g., Mca), resulting in an increase in fluorescence.
-
Record the fluorescence readings at regular intervals for a set period.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values of Vmax and Km.
-
The turnover number (kcat) can then be calculated using the equation: kcat = Vmax / [E] , where [E] is the molar concentration of the active enzyme in the assay.
-
Visualizing the Role of Cathepsin S in Antigen Presentation
Cathepsin S plays a pivotal role in the MHC class II antigen presentation pathway. The following diagram illustrates the key steps of this process and the central function of Cathepsin S.
This guide highlights the importance of selecting a well-characterized and specific substrate for studying Cathepsin S. The provided kinetic data and experimental protocol for the highly selective substrate Mca-GRWPPMGLPWE-Lys(Dnp)-DArg-NH2 offer a robust starting point for researchers. The visualization of the MHC class II pathway further contextualizes the critical role of Cathepsin S in immune function.
References
Ac-KQKLR-AMC: A Fluorogenic Substrate for Cathepsin S Activity and Specificity Under Review
For Immediate Release
TOWN, USA – Researchers in drug development and cellular biology have a new resource for understanding the performance and specificity of the fluorogenic substrate Ac-KQKLR-AMC. This guide provides a comprehensive literature review of its use in characterizing the activity of Cathepsin S, a cysteine protease implicated in various physiological and pathological processes, including immune response and cancer. While this compound is widely cited as a Cathepsin S substrate, this review notes a conspicuous absence of publicly available, detailed kinetic and specificity data, a critical consideration for researchers designing precise enzymatic assays.
Performance of this compound: A Qualitative Overview
This compound (Acetyl-Lysyl-Glutaminyl-Lysyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a synthetic peptide substrate designed to be cleaved by Cathepsin S. Upon cleavage of the amide bond between arginine and the AMC fluorophore, a quantifiable increase in fluorescence is produced, which can be measured with excitation wavelengths in the range of 354-380 nm and emission wavelengths between 440-460 nm[1][2]. This property allows for the continuous monitoring of Cathepsin S enzymatic activity.
Despite its common use, a thorough review of the scientific literature did not yield specific kinetic constants such as Michaelis-Menten constant (Km), catalytic constant (kcat), or catalytic efficiency (kcat/Km) for the interaction of this compound with Cathepsin S. This lack of quantitative data prevents a direct, data-driven comparison with other fluorogenic substrates for this enzyme. In the absence of such data, researchers are encouraged to perform their own kinetic characterizations to accurately determine these parameters within their specific experimental contexts.
Specificity of this compound: An Unanswered Question
The specificity of a substrate is crucial for accurately attributing enzymatic activity to a particular protease, especially in complex biological samples where multiple proteases may be present. Ideally, a substrate should be highly selective for its target enzyme.
This literature review found no published studies that systematically evaluated the specificity of this compound against a panel of related proteases, such as other members of the cathepsin family (e.g., Cathepsin B, K, and L). Without such comparative data, the potential for off-target cleavage by other proteases remains undetermined. Researchers using this substrate should consider employing specific inhibitors of potentially cross-reactive proteases to ensure that the measured activity is solely attributable to Cathepsin S.
Comparison with Alternative Fluorogenic Substrates
While direct quantitative comparison is hampered by the lack of data for this compound, a look at other characterized substrates for cathepsins can provide context for the types of performance metrics researchers should consider. For instance, other studies on different cathepsin substrates have reported detailed kinetic parameters, allowing for a robust comparison of their efficiency and selectivity. The absence of this information for this compound is a significant knowledge gap.
Experimental Protocols
Researchers utilizing this compound for the measurement of Cathepsin S activity can adapt the following general protocol. It is strongly recommended to optimize substrate and enzyme concentrations, as well as incubation times, for each specific experimental setup.
Cathepsin S Activity Assay
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM sodium acetate, pH 5.5, containing 4 mM dithiothreitol (DTT) to maintain the active-site cysteine in a reduced state.
-
Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Enzyme Solution: Dilute recombinant Cathepsin S or prepare cell/tissue lysates in assay buffer.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of the enzyme solution to the appropriate wells. For control wells (substrate autohydrolysis), add 20 µL of assay buffer.
-
To test for specificity, pre-incubate the enzyme with a specific Cathepsin S inhibitor for 15-30 minutes before adding the substrate.
-
Initiate the reaction by adding 30 µL of the working substrate solution to all wells.
-
Measure the fluorescence intensity immediately and at regular intervals using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
3. Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.
-
For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Visualizing the Workflow
The general workflow for a Cathepsin S activity assay using this compound can be visualized as follows:
Signaling Pathway Context
Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This is a key step in the pathway leading to the presentation of antigens to CD4+ T-cells.
References
A Researcher's Guide to Measuring Cathepsin S Activity: A Comparative Analysis of Modern Techniques
Cathepsin S (CTSS) is a lysosomal cysteine protease distinguished by its retained enzymatic activity at neutral pH. This characteristic allows it to play crucial roles both within the endo-lysosomal pathway and in the extracellular space. A key function of Cathepsin S is its essential role in the processing of the invariant chain (Ii) associated with the Major Histocompatibility Complex (MHC) class II, a critical step for antigen presentation to CD4+ T cells.[1][2][3][4] Its dysregulation is implicated in various pathologies, including autoimmune diseases, cancer, and neurodegenerative disorders, making it a significant therapeutic target.[5]
Accurately measuring the enzymatic activity of Cathepsin S, rather than just its protein levels, is crucial for understanding its function in disease and for the development of specific inhibitors. This guide provides a detailed comparison of the primary alternative methods for quantifying Cathepsin S activity, with a focus on fluorogenic assays, activity-based probes, and novel colorimetric approaches.
Comparative Overview of Cathepsin S Activity Assays
The selection of an appropriate assay for Cathepsin S activity depends on the specific experimental needs, such as required sensitivity, sample type, and whether the measurement will be in cell lysates, living cells, or tissues. The following table summarizes the key characteristics of the main methodologies.
| Parameter | Fluorogenic Substrate Assay | Activity-Based Probe (ABP) Assay | Gold Nanoparticle Colorimetric Assay | ELISA (for comparison) |
| Principle | Enzymatic cleavage of a peptide substrate releases a fluorophore (e.g., AMC, AFC), causing an increase in fluorescence. | Covalent, mechanism-based labeling of the active site cysteine. | Cathepsin S cleavage of a peptide destabilizes gold nanoparticles (AuNPs), leading to aggregation and a visible color change. | Sandwich immunoassay quantifies total protein concentration, not enzymatic activity. |
| Typical Substrate(s) | Z-VVR-AMC, Ac-KQKLR-AMC, various FRET peptides (e.g., Abz-LEQ-EDDnp). | Peptidic or non-peptidic scaffolds with a reactive "warhead" (e.g., LHVS, BMV083). | Peptide-coated AuNPs (e.g., PMGAPC peptide). | N/A (uses capture and detection antibodies). |
| Detection Method | Fluorescence Plate Reader (Ex/Em ~400/505 nm for AFC). | In-gel fluorescence scanning, microscopy, or flow cytometry. | UV-Vis Spectrophotometer or visual inspection (red-to-blue shift). | Absorbance Plate Reader (~450 nm). |
| Key Advantage(s) | High throughput, quantitative kinetic data (kcat/Km), widely available as commercial kits. | Measures active enzyme directly, suitable for in vivo imaging and cell-based assays, high specificity. | Simple, visible by eye, low instrumentation cost. | High sensitivity for protein quantification, well-established method. |
| Key Limitation(s) | Potential for substrate cleavage by other cathepsins (B, L); less suitable for live cells. | Covalent modification inhibits the enzyme; quantification can be complex. | Lower sensitivity compared to fluorescent methods; potentially influenced by sample matrix. | Does not measure enzymatic activity, only protein presence. |
| Reported Sensitivity | Varies by substrate; kcat/Km up to 3585 mM⁻¹s⁻¹ reported for specific FRET substrates. | Nanomolar potency for probe binding. | Limit of detection reported as 10 nM. | Analytical sensitivity as low as 4 pg/mL. |
Experimental Methodologies
Fluorogenic Substrate Assay Protocol (General)
This protocol is a generalized procedure based on commercially available kits that use a Z-VVR-AFC substrate.
A. Sample Preparation (Cell Lysate):
-
Collect 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer (e.g., containing 50 mM Tris or Acetate, pH 7.4, with detergents like CHAPS or Triton X-100).
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at maximum speed for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new, pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).
B. Assay Procedure:
-
In a 96-well microplate, add 50 µL of sample lysate to the desired wells.
-
Prepare a negative control by pre-incubating lysate with a Cathepsin S specific inhibitor for 10-15 minutes before adding the substrate.
-
Add 50 µL of Reaction Buffer (typically a buffer that maintains optimal pH, e.g., pH 7.4, containing DTT).
-
Initiate the reaction by adding 2 µL of 10 mM CS Substrate (Z-VVR-AFC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm. The activity can be calculated from the relative fluorescence units (RFU) compared to controls.
Activity-Based Probe (ABP) Protocol for Cell Lysates
This protocol outlines a general workflow for labeling active Cathepsin S in cell lysates for in-gel fluorescence analysis.
A. Cell Lysis:
-
Lyse cells in a suitable buffer (e.g., 50 mM Citrate pH 5.5, 5 mM DTT, 0.5% CHAPS).
-
Determine the total protein concentration of the lysate.
B. Probe Labeling:
-
In a microcentrifuge tube, dilute 30-50 µg of total protein into a final volume of 50 µL with the lysis buffer.
-
Add the activity-based probe (e.g., a Cy5-labeled, non-peptidic probe like BMV083) to a final concentration of 1 µM.
-
For a negative control, pre-incubate a parallel sample with a broad-spectrum cysteine protease inhibitor (e.g., GB111-NH2) for 30 minutes at 37°C before adding the ABP.
-
Incubate all samples for 1 hour at 37°C.
C. Analysis:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the proteins on a 15% SDS-PAGE gel.
-
Visualize the labeled proteins by scanning the gel on a fluorescence imager (e.g., Typhoon imager with appropriate laser/filter sets for the fluorophore used). The intensity of the band corresponding to the molecular weight of Cathepsin S (~24-29 kDa) indicates the amount of active enzyme.
Gold Nanoparticle (AuNP) Colorimetric Assay Protocol
This method is based on the principle that Cathepsin S cleavage of a specific peptide (PMGAPC) on the surface of AuNPs leads to their aggregation in a salt solution, causing a color change.
A. Reagent Preparation:
-
Synthesize citrate-coated AuNPs (or obtain commercially).
-
Prepare a solution of the Cathepsin S substrate peptide (e.g., PMGAPC).
-
Prepare the assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
B. Assay Procedure:
-
Incubate the Cathepsin S enzyme or sample with the PMGAPC peptide substrate in the assay buffer for a defined period (e.g., 60 minutes) at 37°C to allow for cleavage.
-
Add the AuNP solution to the reaction mixture.
-
Induce aggregation by adding a salt solution (e.g., NaCl).
-
Observe the color change. In the absence of active Cathepsin S, the uncleaved peptide stabilizes the AuNPs, and the solution remains red. If Cathepsin S is active, the cleaved peptide fails to stabilize the AuNPs, leading to aggregation and a color shift to blue/purple.
-
Quantify the result by measuring the absorbance spectrum, typically by calculating the ratio of absorbance at ~650 nm to ~525 nm.
Visualizing Key Pathways and Workflows
To further clarify the biological context and experimental processes, the following diagrams are provided.
Caption: Role of Cathepsin S in the MHC Class II antigen presentation pathway.
Caption: Comparison of Fluorogenic and Activity-Based Probe (ABP) workflows.
References
- 1. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
Orthogonal Validation of Ac-KQKLR-AMC Assay for Cathepsin S Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, robust and reliable assay results are paramount. This guide provides a comprehensive comparison of the Ac-KQKLR-AMC assay for Cathepsin S activity with orthogonal validation methods. By employing alternative techniques, researchers can ensure the accuracy and reproducibility of their findings, a critical step in drug discovery and mechanistic studies.
The this compound assay is a widely used method to measure the enzymatic activity of Cathepsin S, a lysosomal cysteine protease. The assay relies on a fluorogenic substrate, this compound, which upon cleavage by Cathepsin S, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2][3] The resulting increase in fluorescence is directly proportional to the enzyme's activity. While this assay is straightforward and sensitive, orthogonal validation using different methodologies is crucial to confirm results and rule out potential artifacts or off-target effects.
This guide explores three common orthogonal methods for validating Cathepsin S activity: Fluorescence Resonance Energy Transfer (FRET)-based assays, Enzyme-Linked Immunosorbent Assay (ELISA), and Western Blotting. Each method offers a different approach to measuring Cathepsin S, either by its enzymatic activity or protein levels, providing a multi-faceted validation of the initial findings.
Comparative Analysis of Cathepsin S Assays
The choice of an orthogonal validation method depends on the specific experimental needs, including the desired endpoint (enzyme activity vs. protein level), sample type, and required sensitivity. The following table summarizes the key characteristics of the this compound assay and its orthogonal counterparts.
| Assay Type | Principle | Readout | Key Advantages | Key Limitations |
| This compound Assay | Enzymatic cleavage of a fluorogenic substrate (this compound) by Cathepsin S, releasing a fluorescent molecule (AMC). | Fluorescence intensity | Simple, continuous, high-throughput compatible. | Potential for substrate non-specificity with other proteases. |
| FRET-based Assay | Cleavage of a peptide substrate linking a fluorophore and a quencher, leading to an increase in fluorescence. | Fluorescence intensity | High sensitivity, allows for the design of highly specific substrates. | Can be more complex to design and optimize substrates. |
| ELISA | Sandwich immunoassay to quantify the amount of Cathepsin S protein. | Colorimetric or chemiluminescent signal | Highly specific for the target protein, good for quantifying protein levels in various samples. | Measures total protein, not just active enzyme; may not directly correlate with activity. |
| Western Blot | Separation of proteins by size, followed by detection with a specific antibody. | Chemiluminescent or fluorescent signal | Provides information on protein size (pro-form vs. active form) and relative abundance. | Semi-quantitative, lower throughput, does not directly measure enzymatic activity. |
Signaling Pathway and Experimental Workflows
Cathepsin S plays a critical role in the immune system, specifically in the processing of antigens for presentation by Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs).[2] Understanding this pathway is essential for contextualizing the results of Cathepsin S activity assays.
Caption: MHC Class II Antigen Presentation Pathway.
The following diagrams illustrate the typical experimental workflows for the this compound assay and its orthogonal validation methods.
Caption: this compound Assay Workflow.
Caption: FRET-based Assay Workflow.
Caption: ELISA Workflow for Cathepsin S.
Caption: Western Blot Workflow for Cathepsin S.
Experimental Protocols
Detailed methodologies for each assay are provided below to facilitate their implementation in your laboratory.
This compound Assay for Cathepsin S Activity
Materials:
-
Purified Cathepsin S or cell lysate
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing 5 mM DTT and 1 mM EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the Cathepsin S enzyme or cell lysate to the desired concentration in pre-warmed Assay Buffer.
-
In a 96-well plate, add the diluted enzyme or lysate.
-
To initiate the reaction, add the this compound substrate to each well. The final substrate concentration should be at or near the Km for Cathepsin S.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 354 nm and an emission wavelength of 442 nm every 1-2 minutes for at least 30 minutes.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
FRET-based Assay for Cathepsin S Activity
Materials:
-
Purified Cathepsin S or cell lysate
-
Cathepsin S FRET substrate (e.g., labeled with a fluorophore/quencher pair like 5-FAM/QXL™ 520)
-
Assay Buffer (specific to the FRET substrate and enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Dilute the Cathepsin S enzyme or cell lysate in the appropriate Assay Buffer.
-
Add the diluted enzyme or lysate to the wells of a 96-well plate.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 490/520 nm for 5-FAM).
-
Record measurements at regular intervals to determine the initial reaction velocity.
-
The rate of substrate cleavage is proportional to the increase in fluorescence over time.
ELISA for Cathepsin S Protein Quantification
Materials:
-
Cathepsin S ELISA kit (containing pre-coated plates, detection antibody, standards, and buffers)
-
Cell lysate, serum, or other biological samples
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate the plate to allow the Cathepsin S in the sample to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate again and add streptavidin-HRP conjugate.
-
Incubate and wash the plate a final time.
-
Add the TMB substrate solution and allow color to develop.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of Cathepsin S in the samples.
Western Blot for Cathepsin S Detection
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for Cathepsin S
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Cathepsin S antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Both the pro-form (inactive) and mature (active) forms of Cathepsin S can often be distinguished by their different molecular weights.
By utilizing these orthogonal validation methods in conjunction with the this compound assay, researchers can significantly increase the confidence in their data, leading to more robust and publishable results.
References
A Head-to-Head Comparison of Commercially Available Cathepsin S Kits
For researchers, scientists, and drug development professionals, the accurate measurement of Cathepsin S (CTSS) activity and concentration is critical for advancing studies in immunology, oncology, and neurodegenerative diseases. Cathepsin S, a lysosomal cysteine protease, plays a pivotal role in antigen presentation and extracellular matrix degradation. The choice of a reliable and sensitive assay kit is paramount for obtaining reproducible and meaningful data. This guide provides an objective comparison of commercially available Cathepsin S kits, summarizing their performance characteristics and providing detailed experimental protocols to aid in the selection of the most suitable kit for your research needs.
Two main categories of Cathepsin S kits are commercially available: Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of Cathepsin S protein, and activity assay kits to measure its enzymatic function. This guide will cover both types, presenting data from various manufacturers.
Cathepsin S ELISA Kits: A Comparative Overview
ELISA kits are designed to quantify the concentration of Cathepsin S in various biological samples. The most common format is the sandwich ELISA, which offers high specificity and sensitivity. Below is a comparison of key performance characteristics of several commercially available Human Cathepsin S ELISA kits, based on data provided by the manufacturers.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Detection Range | Sensitivity | Sample Types | Intra-Assay CV | Inter-Assay CV |
| Invitrogen (Thermo Fisher Scientific) | Human Cathepsin S/CTSS ELISA Kit (EHCTSS)[1] | Sandwich ELISA | 4.1 - 1,000 pg/mL[1] | 4 pg/mL[1] | Serum, Plasma, Cell Culture Supernatant[1] | <10%[1] | <12% |
| Elabscience | Human CTSS(Cathepsin S) ELISA Kit (E-EL-H5431) | Sandwich ELISA | 0.16 - 10 ng/mL | 0.10 ng/mL | Serum, Plasma, other biological fluids | <10% | <10% |
| RayBiotech | Human Cathepsin S ELISA Kit | Sandwich ELISA | Not Specified | Not Specified | Cell Culture Supernatants, Plasma, Serum | Not Specified | Not Specified |
| Abcam | Human Cathepsin S ELISA Kit (CTSS) (ab155427) | Sandwich ELISA | Not Specified | Not Specified | Plasma, Cell culture supernatant, Serum | Not Specified | Not Specified |
Note: The performance characteristics listed above are as reported by the manufacturers. Independent validation is highly recommended to ensure the kit performs as expected with your specific samples and experimental conditions.
Cathepsin S Activity Assay Kits: A Performance Comparison
Activity assays are essential for studying the enzymatic function of Cathepsin S and for screening potential inhibitors. These assays typically employ a fluorogenic substrate that is cleaved by active Cathepsin S, resulting in a measurable fluorescent signal.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Detection Method | Substrate | Excitation/Emission (nm) | Sample Types |
| BPS Bioscience | Cathepsin S Inhibitor Screening Assay Kit | Fluorogenic | Fluorescence Plate Reader | Internally quenched fluorogenic substrate | 360/460 | Purified Enzyme |
| Sigma-Aldrich | Cathepsin S Assay Kit (MAK403) | Fluorogenic | Fluorescence Plate Reader | Z-VVR-AFC | 400/505 | Cell Lysates |
| Abcam | Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Fluorogenic | Fluorescence Plate Reader | VVR-AFC | Not Specified | Cell Lysates, other samples |
| Anaspec | SensoLyte® 520 Cathepsin S Assay Kit | Fluorimetric (FRET) | Fluorescence Plate Reader | 5-FAM/QXL™ 520 labeled FRET peptide | 490/520 | Purified Enzyme, Biological Samples |
A Note on Specificity: A 2016 review highlighted that some commercially available Cathepsin S activity detection kits may exhibit a lack of specificity, potentially leading to false-positive results due to the cleavage of the substrate by other cysteine cathepsins. Therefore, it is crucial for researchers to perform rigorous validation of any chosen kit, for instance, by using specific inhibitors or knockout cell lines to confirm the specificity for Cathepsin S.
Experimental Protocols
Detailed and consistent experimental protocols are vital for achieving reliable and reproducible results. Below are representative protocols for a sandwich ELISA and a fluorometric activity assay, based on common procedures provided in the manufacturers' manuals.
Protocol: Sandwich ELISA for Cathepsin S Quantification
This protocol provides a general workflow for a typical sandwich ELISA. Specific incubation times, temperatures, and reagent volumes may vary between different kits, and the manufacturer's instructions should always be followed.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2.5 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (e.g., 45 minutes at room temperature).
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate in the dark (e.g., 30 minutes at room temperature).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve and calculate the concentration of Cathepsin S in the samples.
Protocol: Fluorometric Cathepsin S Activity Assay
This protocol outlines the general steps for measuring Cathepsin S activity using a fluorogenic substrate. As with the ELISA protocol, it is essential to consult the specific kit's manual for precise details.
-
Sample Preparation: Prepare cell lysates or other biological samples according to the kit's instructions.
-
Reagent Preparation: Prepare the reaction buffer and substrate solution as described in the manual.
-
Reaction Setup: In a 96-well black plate, add the sample, reaction buffer, and any inhibitors (for inhibitor screening assays). Include appropriate controls (e.g., no-enzyme control, positive control with purified Cathepsin S).
-
Pre-incubation (for inhibitor screening): If screening for inhibitors, pre-incubate the enzyme with the test compounds for a specified time (e.g., 30 minutes at room temperature).
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the excitation and emission wavelengths specified for the substrate.
-
Data Analysis: Calculate the Cathepsin S activity based on the change in fluorescence over time or by comparing the fluorescence of the samples to a standard curve if applicable.
Visualizing the Workflow: Cathepsin S Activity Assay
To better illustrate the experimental process, the following diagram outlines the typical workflow of a fluorometric Cathepsin S activity assay.
Caption: Workflow of a typical fluorometric Cathepsin S activity assay.
Signaling Pathway of Cathepsin S in Antigen Presentation
Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a key step in the antigen presentation pathway. The diagram below illustrates this process.
Caption: Role of Cathepsin S in MHC class II antigen presentation.
References
Performance of Ac-KQKLR-AMC in Diverse Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate assessment of protease activity in various biological contexts. This guide provides a comprehensive comparison of the performance of Acetyl-Lys-Gln-Lys-Leu-Arg-7-amino-4-methylcoumarin (Ac-KQKLR-AMC) in different biological sample types, alongside alternative substrates for its primary targets, Cathepsin S and plasma kallikrein.
This compound is a fluorogenic peptide substrate primarily recognized for its utility in measuring the activity of Cathepsin S, a cysteine protease involved in antigen presentation and inflammatory processes. However, its arginine residue at the P1 position also makes it a potential substrate for other proteases, including plasma kallikrein, a serine protease central to the kinin-kallikrein system. This guide will delve into its application in cell lysates, plasma, and tissue homogenates, offering insights into its performance and comparisons with other commercially available substrates.
Performance Across Biological Sample Types
The efficacy of this compound can vary significantly depending on the complexity of the biological matrix. Factors such as the presence of endogenous inhibitors, competing proteases, and sample viscosity can all influence assay performance.
Cell Lysates: this compound is frequently employed for the measurement of Cathepsin S activity in various cell lysates. Its performance in this context is generally robust, providing a sensitive measure of intracellular enzyme activity.
Plasma: The use of this compound in plasma for measuring kallikrein activity requires careful consideration. Plasma is a complex environment containing a multitude of proteases and inhibitors that can interfere with the assay. The stability of the substrate in plasma is a key factor, and potential cleavage by other plasma proteases may lead to an overestimation of kallikrein activity.
Tissue Homogenates: Similar to plasma, tissue homogenates present a complex milieu. The protocol for preparing the homogenate is crucial to minimize the release of interfering substances and to ensure the accessibility of the target enzyme to the substrate. A published protocol for paw tissue homogenates provides a solid foundation for adaptation to other tissue types.
Quantitative Performance and Alternative Substrates
To provide a clear comparison, the following tables summarize the performance of this compound and its alternatives for Cathepsin S and plasma kallikrein. It is important to note that specific kinetic parameters (Km and kcat) for this compound are not widely reported across different biological samples, highlighting a gap in the current literature.
Table 1: Comparison of Fluorogenic and Chromogenic Substrates for Cathepsin S
| Substrate | Type | Target | Advantages | Disadvantages |
| This compound | Fluorogenic (AMC) | Cathepsin S | Good sensitivity. | Potential for off-target cleavage by other proteases. |
| Z-VVR-AMC | Fluorogenic (AMC) | Cathepsin S | High specificity. | May have lower sensitivity compared to this compound. |
| Ac-VVR-AFC | Fluorogenic (AFC) | Cathepsin S | AFC fluorophore offers different spectral properties, potentially reducing background fluorescence. | Limited comparative data available. |
Table 2: Comparison of Fluorogenic and Chromogenic Substrates for Plasma Kallikrein
| Substrate | Type | Target | Advantages | Disadvantages |
| This compound | Fluorogenic (AMC) | Plasma Kallikrein | Potentially higher sensitivity than chromogenic substrates. | Lacks specificity in complex samples like plasma. |
| Z-Phe-Arg-AMC | Fluorogenic (AMC) | Plasma Kallikrein, Trypsin, Cathepsins | Well-characterized substrate. | Not specific for plasma kallikrein. |
| Pro-Phe-Arg-MCA | Fluorogenic (MCA) | Pancreatic and Urinary Kallikreins | Specific for tissue kallikreins. | Not ideal for plasma kallikrein. |
| S-2302 (H-D-Pro-Phe-Arg-pNA) | Chromogenic (pNA) | Plasma Kallikrein | Well-established and validated for plasma samples. | Lower sensitivity compared to fluorogenic substrates. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are foundational protocols for utilizing this compound in different biological samples. Researchers should optimize these protocols for their specific experimental conditions.
Cathepsin S Activity Assay in Cell Lysates
-
Cell Lysis: Cells are lysed using a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail without cysteine protease inhibitors).
-
Protein Quantification: The protein concentration of the cell lysate is determined using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well black plate, add 50 µg of cell lysate protein to each well.
-
Substrate Addition: Add this compound to a final concentration of 10-50 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~354 nm and emission at ~442 nm.
-
Data Analysis: Cathepsin S activity is proportional to the rate of increase in fluorescence.
Plasma Kallikrein Activity Assay in Plasma
-
Plasma Collection: Collect blood in tubes containing a suitable anticoagulant (e.g., sodium citrate). Centrifuge to separate the plasma.
-
Plasma Dilution: Dilute the plasma sample in a suitable assay buffer (e.g., Tris-buffered saline, pH 7.5).
-
Assay Reaction: In a 96-well black plate, add the diluted plasma to each well.
-
Substrate Addition: Add this compound to a final concentration of 10-100 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically using a microplate reader (Ex/Em: ~354/~442 nm).
-
Data Analysis: Plasma kallikrein activity is determined from the initial rate of the reaction. It is highly recommended to run parallel assays with a specific plasma kallikrein inhibitor to determine the specific activity.
Cathepsin S Activity Assay in Tissue Homogenates
-
Tissue Homogenization: Homogenize the tissue sample in a suitable lysis buffer on ice.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris. The supernatant contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well black plate, add a defined amount of protein from the tissue homogenate to each well.
-
Substrate Addition: Add this compound to a final concentration of 20-50 µM.
-
Incubation: Incubate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity (Ex/Em: ~354/~442 nm).
-
Data Analysis: Calculate the Cathepsin S activity relative to the protein concentration.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
Safety Operating Guide
Essential Guide to the Safe Disposal of Ac-KQKLR-AMC
For researchers and professionals in the drug development field, the proper handling and disposal of chemical reagents like Ac-KQKLR-AMC is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
A summary of the necessary PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact which can cause irritation. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if there is a risk of generating dust or aerosols, to prevent respiratory tract irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as a hazardous chemical waste stream. Under no circumstances should this material be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused product, experimental solutions, and contaminated labware such as pipette tips, vials, and absorbent paper.
-
Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions. Consult your institution's chemical hygiene plan for specific segregation guidelines.
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container.
-
The label should prominently display the full chemical name ("this compound"), and any known hazard pictograms (e.g., irritant).
-
Carefully transfer waste into the container, avoiding the creation of dust or aerosols.
-
-
Decontamination of Labware:
-
All non-disposable labware that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated labware with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinse solvent as hazardous waste in the designated this compound waste container.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
For liquid spills, use an inert absorbent material.
-
Place all contaminated cleanup materials into the designated hazardous waste container.
-
-
Final Disposal:
-
Securely seal the waste container.
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal. All waste must be handled in accordance with local, state, and federal regulations.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Ac-KQKLR-AMC
For researchers, scientists, and drug development professionals utilizing Ac-KQKLR-AMC, a fluorescently labeled peptide substrate for Cathepsin S, stringent adherence to safety protocols is paramount to ensure personal safety and experimental integrity. This guide provides immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact with the compound. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. | Use a fume hood if creating aerosols or handling large quantities. | Minimizes inhalation exposure, especially to the powdered form of the compound. |
Operational and Handling Protocol
Proper handling of this compound is critical to prevent exposure and maintain the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated workspace (e.g., a clean bench or fume hood) is clean and uncluttered. Assemble all necessary materials, including the powdered this compound, appropriate solvent (e.g., DMSO), pipettes, and microcentrifuge tubes.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Reconstitution:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial.
-
Using a calibrated pipette, add the recommended volume of solvent to the vial to create a stock solution.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause the peptide to degrade.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots as recommended on the product data sheet, typically at -20°C or -80°C for long-term storage.[3]
-
-
Use in Assays: When preparing working solutions for assays, perform dilutions in a designated clean area to prevent cross-contamination.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Dispose of all contaminated materials as outlined in the disposal plan below. Remove and discard gloves, and then wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound must be considered chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Chemical Waste Bag | Includes used pipette tips, microcentrifuge tubes, and contaminated wipes. |
| Liquid Waste | Labeled Chemical Waste Bottle | Includes unused stock solutions, working solutions, and assay buffers containing the compound. |
| Sharps Waste | Sharps Container | Includes any needles or other sharps that may have come into contact with the compound. |
Never dispose of this compound waste down the drain or in the regular trash. All waste must be handled in accordance with local, state, and federal regulations.[1]
Visual Guides
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational processes for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
